Resminostat hydrochloride
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(E)-3-[1-[4-[(dimethylamino)methyl]phenyl]sulfonylpyrrol-3-yl]-N-hydroxyprop-2-enamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S.ClH/c1-18(2)11-13-3-6-15(7-4-13)24(22,23)19-10-9-14(12-19)5-8-16(20)17-21;/h3-10,12,21H,11H2,1-2H3,(H,17,20);1H/b8-5+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXPKDRKHXARHY-HAAWTFQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C=CC(=O)NO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)/C=C/C(=O)NO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Resminostat Hydrochloride: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resminostat hydrochloride is an orally bioavailable, pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-neoplastic activity across a range of hematological and solid tumors.[1][2][3] As a member of the hydroxamic acid class of HDAC inhibitors, its primary mechanism of action involves the direct inhibition of Class I, IIb, and IV HDAC enzymes.[4][5][6] This inhibition leads to the hyperacetylation of histone and non-histone proteins, resulting in chromatin remodeling and the modulation of gene expression.[7][8] The downstream consequences of these epigenetic alterations are profound, culminating in cell cycle arrest, induction of apoptosis, and interference with key oncogenic signaling pathways.[1][9] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-cancer effects of Resminostat, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Core Mechanism of Action: HDAC Inhibition
The foundational mechanism of Resminostat is its function as a potent, orally administered pan-histone-deacetylase (HDAC) inhibitor.[2] HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histones and other proteins.[7][8] In many cancers, HDACs are upregulated, leading to a condensed chromatin structure that represses the transcription of critical tumor suppressor genes.[7][8]
Resminostat directly binds to the zinc-containing active site of HDACs, effectively blocking their enzymatic activity.[5][7] This leads to an accumulation of acetylated histones, which neutralizes their positive charge and weakens their interaction with negatively charged DNA.[7][8] The resulting relaxed chromatin structure allows for the transcriptional re-activation of previously silenced genes, including those involved in cell cycle control and apoptosis.[9][10] Preclinical data demonstrates that Resminostat specifically targets Class I (HDAC1, 2, 3, 8), Class IIb (HDAC6, 10), and Class IV (HDAC11) enzymes.[4][5][6]
Caption: Core mechanism of Resminostat as an HDAC inhibitor.
Quantitative Data
Table 1: Inhibitory Activity of Resminostat against HDAC Isoforms
The potency of Resminostat has been quantified against several HDAC isoforms, with the highest affinity observed for Class I enzymes.
| HDAC Isoform | Class | IC50 (nM) | Reference |
| HDAC1 | I | 42.5 | [11][12] |
| HDAC2 | I | - | [5] |
| HDAC3 | I | 50.1 | [11][12] |
| HDAC6 | IIb | 71.8 | [11][12] |
| HDAC8 | I | 877 | [11][12] |
| HDAC10 | IIb | - | [5] |
| HDAC11 | IV | - | [5] |
Note: IC50 values represent the concentration required for 50% inhibition. A lower value indicates higher potency. Dashes indicate that specific IC50 values were not provided in the search results, but inhibitory activity was confirmed.
Table 2: Anti-Proliferative Activity (IC50) in Cancer Cell Lines
Resminostat demonstrates potent anti-proliferative effects across various cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Head and Neck Squamous Cell Carcinoma | SCC25 | 0.775 | [12] |
| Head and Neck Squamous Cell Carcinoma | FaDu | 0.899 | [12] |
| Head and Neck Squamous Cell Carcinoma | CAL27 | 1.572 | [12] |
| Hepatocellular Carcinoma (HCC) | Multiple Lines (co-treated with AZD-2014) | 0.07 - 0.89 | [12] |
| Multiple Myeloma | OPM-2, RPMI-8226, U266 | ~10 (complete suppression) | [11] |
Table 3: Quantitative Cellular Effects
The impact of Resminostat on cellular processes has been quantified in specific cancer models.
| Effect | Cell Line | Treatment | Result | Reference |
| Reduction of Global HDAC Activity | Hep3B (HCC) | 80 nM Resminostat | 62.33% reduction | [13] |
| Reduction of Global HDAC Activity (in co-culture) | Hep3B (HCC) with SGBS CM* | 80 nM Resminostat | 52.67% reduction | [13] |
*SGBS CM: Simpson-Golabi-Behmel syndrome conditioned media, used to simulate the tumor microenvironment.
Downstream Cellular and Molecular Effects
HDAC inhibition by Resminostat triggers a cascade of events within cancer cells, primarily affecting cell cycle progression, apoptosis, and critical survival signaling pathways.
Cell Cycle Arrest
Resminostat induces a G0/G1 cell cycle arrest in multiple myeloma cell lines at a concentration of 1 µM.[1] This halt in progression is mediated by the modulation of key cell cycle regulatory proteins:
-
Upregulation of p21: As a cyclin-dependent kinase inhibitor (CKI), the increased expression of p21 is a critical step in halting the cell cycle.[1][5]
-
Downregulation of Cyclins and CDKs: The levels of Cyclin D1 and CDK4, which are essential for the G1/S transition, are decreased.[1]
-
Downregulation of CDC25A: This phosphatase, which activates CDK complexes, is also reduced.[1]
Induction of Apoptosis
Resminostat is a potent inducer of apoptosis, or programmed cell death.[1][7] This is achieved through the intrinsic and extrinsic apoptotic pathways:
-
Caspase Activation: It activates initiator caspases (Caspase-8, Caspase-9) and the executioner caspase (Caspase-3).[1][9]
-
Modulation of Bcl-2 Family Proteins: Resminostat shifts the balance towards apoptosis by increasing the expression of pro-apoptotic proteins Bim and Bax while decreasing the levels of the anti-apoptotic protein Bcl-xL.[1][9]
-
Downregulation of Survivin: In head and neck cancer cells, Resminostat causes a dose-dependent downregulation of survivin, an inhibitor of apoptosis protein (IAP).[14]
Inhibition of Pro-Survival Signaling Pathways
Resminostat interferes with the PI3K/Akt signaling pathway, a central node for cell growth, proliferation, and survival. Specifically, it reduces the phosphorylation of downstream Akt targets, including 4E-BP1 and p70S6K, thereby inhibiting protein synthesis and cell growth.[1]
Reversal of Epithelial-Mesenchymal Transition (EMT)
In hepatocellular carcinoma (HCC) models, Resminostat has been shown to shift cancer cells from a more aggressive, mesenchymal phenotype towards an epithelial one.[15][16] This is characterized by:
-
Decreased expression of mesenchymal-related genes.
-
Increased expression of epithelial-related genes.
-
Reduced invasive growth properties.[16]
This reversal of EMT may contribute to sensitizing cancer cells to other therapies, such as sorafenib.[15]
Caption: Downstream signaling effects of Resminostat in cancer cells.
Experimental Protocols
Enzymatic HDAC Activity Assay
This protocol describes the in vitro measurement of HDAC enzyme inhibition by Resminostat.
Objective: To quantify the IC50 of Resminostat against specific HDAC isoforms (e.g., HDAC1, 3, 6, 8).
Methodology:
-
Reaction Setup: In a 96-well microtiter plate, combine 40 µL of enzyme buffer (15 mM Tris-HCl pH 8.1, 0.25 mM EDTA, 250 mM NaCl, 10% v/v glycerol) containing the target HDAC enzyme, 29 µL of enzyme buffer, and 1 µL of Resminostat at various concentrations.[1][11]
-
Reaction Initiation: Start the reaction by adding 30 µL of a fluorogenic substrate peptide.[1][11]
-
Incubation: Incubate the plate at 30°C. Incubation time is typically 2 hours for HDAC3 and 3 hours for HDAC1, 6, and 8.[1][11]
-
Reaction Termination: Stop the reaction by adding 25 µL of a stop solution containing 50 mM Tris-HCl pH 8, 100 mM NaCl, 0.5 mg/mL trypsin, and 2 µM Trichostatin A (TSA).[1][11]
-
Signal Development: Incubate at room temperature for an additional 40 minutes to allow trypsin to cleave the deacetylated substrate, generating a fluorescent signal (AMC).[1][11]
-
Detection: Measure fluorescence using a multilabel counter with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[1][11]
-
Data Analysis: Calculate the percentage of enzyme inhibition relative to controls and determine the IC50 value.
References
- 1. Resminostat | HDAC | TargetMol [targetmol.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Phase I study of 4SC’s resminostat indicates efficacy in biliary tract cancer - 4SC AG [4sc.com]
- 4. 4SC - Resminostat and RESMAIN Study Update - 4SC AG [4sc.com]
- 5. Histone deacetylase inhibitor resminostat in combination with sorafenib counteracts platelet-mediated pro-tumoral effects in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4SC AG - RESMAIN Trial Meets Primary Endpoint in Cutaneous T-Cell Lymphoma (CTCL) - 4SC AG [4sc.com]
- 7. Resminostat | C16H19N3O4S | CID 11609955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. First-in-human, Pharmacokinetic and Pharmacodynamic Phase I Study of Resminostat, an Oral Histone Deacetylase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New data supports resminostat’s mechanism of action in CTCL maintenance therapy - 4SC AG [4sc.com]
- 11. glpbio.com [glpbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The therapeutic properties of resminostat for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of the histone deacetylase inhibitor resminostat on head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Resminostat induces changes in epithelial plasticity of hepatocellular carcinoma cells and sensitizes them to sorafenib-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Resminostat induces changes in epithelial plasticity of hepatocellular carcinoma cells and sensitizes them to sorafenib-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Resminostat Hydrochloride: A Technical Guide to its Primary Targets and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resminostat hydrochloride is a potent, orally bioavailable histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical and clinical settings. This document provides a comprehensive technical overview of the primary molecular targets of Resminostat, its mechanism of action, and detailed protocols for key experimental procedures used to elucidate its activity. Quantitative data on its inhibitory profile are presented, and its effects on critical cellular signaling pathways are illustrated.
Primary Molecular Targets
The principal molecular targets of this compound are class I, IIb, and IV histone deacetylases (HDACs).[1][2] HDACs are a family of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[3] The inhibitory activity of Resminostat against various HDAC isoforms has been quantified, demonstrating potent inhibition of specific HDACs.
In Vitro Inhibitory Activity
Resminostat has been shown to be a potent inhibitor of HDAC1, HDAC3, and HDAC6, with less potent activity against HDAC8.[4] A broader screening revealed that Resminostat inhibits Class I HDACs (1, 2, 3, and 8), Class IIb HDACs (6 and 10), and the Class IV HDAC11, while Class IIa HDACs were not significantly inhibited at pharmacologically relevant concentrations.[3]
Table 1: Inhibitory Concentration (IC50) of Resminostat Against HDAC Isoforms
| Target | IC50 (nM) | Reference |
| HDAC1 | 42.5 | [4] |
| HDAC3 | 50.1 | [4] |
| HDAC6 | 71.8 | [4] |
| HDAC8 | 877 | [4] |
Note: The table summarizes the mean IC50 values from in vitro enzymatic assays.
Mechanism of Action
By inhibiting HDAC enzymes, Resminostat leads to the accumulation of acetylated histones, which results in a more open chromatin structure.[3][5] This altered chromatin landscape facilitates the transcription of genes that are often silenced in cancer cells, including tumor suppressor genes.[3][5] The downstream consequences of HDAC inhibition by Resminostat are multifaceted, impacting cell cycle progression, apoptosis, and key signaling pathways.
Cellular Effects
-
Cell Cycle Arrest: Resminostat has been shown to induce G0/G1 cell cycle arrest in multiple myeloma (MM) cell lines.[5] This is accompanied by a decrease in the levels of key cell cycle regulatory proteins such as cyclin D1, CDC25A, and CDK4, and an upregulation of the p21 gene.[5]
-
Induction of Apoptosis: Resminostat is a potent inducer of apoptosis.[5] This is mediated through the activation of caspases 3, 8, and 9.[5] Furthermore, Resminostat modulates the expression of Bcl-2 family proteins, leading to an increase in the pro-apoptotic proteins Bim and Bax, and a decrease in the anti-apoptotic protein Bcl-xL.[5]
-
Inhibition of the Akt Signaling Pathway: Resminostat interferes with the Akt signaling pathway by reducing the phosphorylation of downstream effectors such as 4E-BP1 and p70S6K.[5] The Akt pathway is a critical regulator of cell survival, proliferation, and growth.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Enzymatic HDAC Inhibition Assay
This protocol is a representative method for determining the in vitro inhibitory activity of Resminostat against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, 3, 6, 8)
-
Enzyme Buffer (15 mM Tris-HCl pH 8.1, 0.25 mM EDTA, 250 mM NaCl, 10% v/v glycerol)
-
This compound (various concentrations)
-
Substrate peptide: Ac-NH-GGK(Ac)-AMC for HDAC1, 3, and 6 assays; Ac-RHK(Ac)K(Ac)-AMC for HDAC8 assay
-
Stop Solution (50 mM Tris-HCl pH 8, 100 mM NaCl, 0.5 mg/mL trypsin, 2 µM Trichostatin A [TSA])
-
96-well microtiter plates
-
Multilabel fluorescence reader (excitation 355 nm, emission 460 nm)
Procedure:
-
To each well of a 96-well microtiter plate, add 40 µL of enzyme buffer containing the respective HDAC enzyme.
-
Add 29 µL of enzyme buffer and 1 µL of Resminostat at various concentrations.
-
Initiate the reaction by adding 30 µL of the appropriate substrate peptide. Final substrate concentrations should be 6 µM for HDAC1, 10 µM for HDAC6, 25 µM for HDAC3, and 50 µM for HDAC8.[5]
-
Incubate the plate at 30°C for 2 hours (HDAC3) or 3 hours (HDAC1, 6, 8).[5]
-
Terminate the reaction by adding 25 µL of Stop Solution.
-
Incubate at room temperature for 40 minutes to allow for tryptic cleavage of the deacetylated peptide, which releases the fluorescent AMC group.[5]
-
Measure the fluorescence using a multilabel counter.
-
Calculate the 50% inhibitory concentration (IC50) values by comparing the fluorescence in wells with the test compound to negative controls (1% DMSO) and positive controls (2 µM TSA).[5]
Western Blot Analysis for Apoptosis and Akt Signaling
This protocol outlines a general procedure for assessing the effect of Resminostat on protein expression and phosphorylation related to apoptosis and the Akt pathway.
Materials:
-
Cancer cell lines (e.g., multiple myeloma cell lines OPM-2, NCI-H929, U266)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-p-Akt (Ser473), anti-Akt, anti-p-4E-BP1, anti-4E-BP1, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of Resminostat for a specified time.
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol describes a standard method for analyzing the effect of Resminostat on cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with Resminostat for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice or at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining buffer containing RNase A and propidium iodide.
-
Incubate the cells in the dark at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of the PI-stained DNA.
Visualizations
Experimental Workflow
Caption: Experimental workflow for characterizing Resminostat.
Signaling Pathways Affected by Resminostat
References
- 1. RESMAIN Trial of Resminostat for CTCL Maintenance Continues After Positive Safety Review [trial.medpath.com]
- 2. 4SC receives Orphan Drug Designation (ODD) for resminostat (Kinselby) in CTCL from the US FDA - 4SC AG [4sc.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. [PDF] Resminostat induces changes in epithelial plasticity of hepatocellular carcinoma cells and sensitizes them to sorafenib-induced apoptosis | Semantic Scholar [semanticscholar.org]
Resminostat hydrochloride preclinical studies and efficacy data
An In-depth Technical Guide to the Preclinical Studies and Efficacy of Resminostat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (formerly 4SC-201) is an orally bioavailable, potent, pan-histone deacetylase (HDAC) inhibitor targeting class I, IIb, and IV HDACs.[1][2][3][4][5][6][7][8] Preclinical investigations have demonstrated its broad anti-tumor activity across a range of hematological and solid tumor models. The mechanism of action involves the accumulation of acetylated histones, leading to chromatin remodeling, reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis.[1][2] Furthermore, Resminostat has shown synergistic effects when combined with various chemotherapeutic and targeted agents. This document provides a comprehensive overview of the preclinical data, including efficacy in various cancer models, pharmacokinetic properties, and detailed experimental methodologies.
Mechanism of Action
Resminostat competitively binds to the active site of HDAC enzymes, preventing the deacetylation of histone and non-histone protein substrates.[1][2][9] This inhibition leads to a state of hyperacetylation, which in turn modulates gene expression.[1] Key downstream effects observed in preclinical models include:
-
Induction of Apoptosis: Activation of caspases 3, 8, and 9, and modulation of Bcl-2 family proteins (increased Bim and Bax, decreased Bcl-xL).[10][11]
-
Cell Cycle Arrest: Upregulation of the cyclin-dependent kinase inhibitor p21 and downregulation of cell cycle progression proteins such as cyclin D1, CDC25A, and CDK4, leading to G0/G1 arrest.[10]
-
Inhibition of Pro-Survival Signaling: Interference with the Akt signaling pathway, demonstrated by reduced phosphorylation of downstream targets like 4E-BP1 and p70S6K.[10]
-
Modulation of the Tumor Microenvironment: In Cutaneous T-cell Lymphoma (CTCL) models, Resminostat has been shown to decrease the expression of the itch-mediating cytokine IL-31 and reduce the expression of skin-homing receptors.[12][13] It also enhances the lytic activity of natural killer (NK) cells against malignant T-cells.[12]
-
Reversal of Epithelial-Mesenchymal Transition (EMT): In hepatocellular carcinoma (HCC) cells, Resminostat promotes a shift from a mesenchymal to a more epithelial phenotype, which is associated with reduced invasive properties and sensitization to other therapies like sorafenib.[8]
Quantitative Efficacy Data
The following tables summarize the key quantitative data from preclinical studies of Resminostat.
Table 1: In Vitro HDAC Inhibitory Activity
| Target | IC50 (nM) | Ki (nM) | Citation |
| HDAC1 | 42.5 | - | |
| HDAC3 | 50.1 | - | |
| HDAC6 | 71.8 | - | |
| HDAC8 | 877 | - | |
| Mean | - | 27 |
Table 2: In Vitro Anti-proliferative Activity
| Cell Line Type | Cell Lines | Concentration | Effect | Citation |
| Multiple Myeloma | OPM-2, NCI-H929, U266 | 1 µM | Inhibition of proliferation, G0/G1 cell cycle arrest | |
| Head and Neck Squamous Cell Carcinoma | SCC25 | 0.775 µM (IC50) | Inhibition of cell growth | |
| FaDu | 0.899 µM (IC50) | Inhibition of cell growth | ||
| CAL27 | 1.572 µM (IC50) | Inhibition of cell growth | ||
| Hepatocellular Carcinoma | Hep3B | 80 nM | 62.33% reduction in global HDAC activity | [14] |
Table 3: Preclinical Pharmacokinetic Profile
| Parameter | Value | Species/Context | Citation |
| Bioavailability | High (Oral) | Preclinical models and Human | [10] |
| Inter-patient Variability | Low | Human | [10][11] |
| Apparent Half-life (t½) | 2.7 - 4.4 hours | Human | [10] |
| PK Profile | Dose-proportional | Human | [11][15] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key molecular pathways affected by Resminostat and the logical flow of its anti-tumor activity.
Caption: Mechanism of action of Resminostat leading to anti-tumor effects.
Experimental Protocols
This section details the methodologies for key preclinical experiments cited in the literature.
Enzymatic HDAC Activity Assay
-
Objective: To determine the in vitro inhibitory activity of Resminostat against specific HDAC isoforms.
-
Procedure:
-
An enzyme buffer (15 mM Tris HCl pH 8.1, 0.25 mM EDTA, 250 mM NaCl, 10% v:v glycerol) containing the recombinant HDAC enzyme (HDAC1, 3, 6, or 8) is prepared.
-
40 µL of the enzyme buffer, 29 µL of buffer, and 1 µL of Resminostat at various concentrations are added to a 96-well microtiter plate.
-
The reaction is initiated by adding 30 µL of a fluorogenic substrate peptide (e.g., Ac-NH-GGK(Ac)-AMC for HDAC1, 3, and 6).
-
The plate is incubated for 2-3 hours at 30°C.
-
The reaction is terminated by adding 25 µL of a stop solution containing trypsin and Trichostatin A (TSA).
-
After a 40-minute incubation at room temperature, fluorescence is measured to quantify the extent of deacetylation.[10]
-
Cell Proliferation and Apoptosis Assays in Multiple Myeloma (MM) Cells
-
Objective: To evaluate the effect of Resminostat on MM cell growth and survival.
-
Cell Lines: OPM-2, NCI-H929, U266.
-
Proliferation Assay:
-
Cells are seeded in 96-well plates and treated with varying concentrations of Resminostat (e.g., 1 µM).
-
After a defined incubation period (e.g., 24-72 hours), cell viability is assessed using a standard method like the CCK-8 assay.
-
-
Apoptosis Assay:
-
Cells are treated with Resminostat.
-
Apoptosis is quantified by flow cytometry after staining with Annexin V and Propidium Iodide.
-
Western blotting can be used to analyze the expression levels of key apoptosis-related proteins (Caspases, Bcl-2 family members).[10]
-
In Vivo Xenograft Tumor Models
-
Objective: To assess the anti-tumor efficacy of Resminostat in a living organism.
-
General Protocol:
-
Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously or orthotopically injected with human cancer cells (e.g., A549 lung cancer, Hep3B liver cancer).[7][11]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Resminostat is administered orally at specified doses and schedules (e.g., daily for 5 days on, 9 days off).[11]
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised and weighed. Efficacy is determined by comparing tumor growth in the treated group versus the vehicle control group.[7][11]
-
Caption: A typical preclinical to clinical development workflow for Resminostat.
Synergistic Combinations
Preclinical studies have consistently shown that Resminostat can act synergistically or additively with other anti-cancer agents. This provides a strong rationale for combination therapy strategies.
-
With Chemotherapy: Synergistic activity has been observed with melphalan in multiple myeloma, and with cisplatin and doxorubicin in hepatocellular carcinoma models.[10][14]
-
With Targeted Agents: Resminostat enhances the anti-myeloma effects of proteasome inhibitors like bortezomib. In HCC, a strong collaborative effect was seen with the multi-kinase inhibitor sorafenib, particularly in mesenchymal-like, sorafenib-insensitive cells.
Safety and Tolerability
Preclinical toxicology studies in rodent and dog species established the no-observed-adverse-effect level (NOAEL) and maximum tolerated dose (MTD), which guided the starting dose in human trials.[11] A first-in-human Phase I study in patients with advanced solid tumors found Resminostat to be generally well-tolerated.[11][15] The most common treatment-related adverse events were gastrointestinal toxicities and fatigue, which were manageable.[11] Importantly, no significant cardiac toxicity, such as QTc interval prolongation, was observed.[16]
Conclusion
The comprehensive preclinical data for this compound strongly support its mechanism of action as a potent HDAC inhibitor with significant anti-tumor activity. In vitro studies have elucidated its effects on apoptosis, cell cycle, and key signaling pathways, while in vivo models have confirmed its efficacy in reducing tumor growth, both as a single agent and in combination with other cancer therapies. The favorable pharmacokinetic and safety profile established in these foundational studies has paved the way for its continued clinical development in various oncology indications.
References
- 1. Resminostat | C16H19N3O4S | CID 11609955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. 4SC - Resminostat and RESMAIN Study Update - 4SC AG [4sc.com]
- 4. Resminostat by 4SC for Mycosis Fungoides: Likelihood of Approval [pharmaceutical-technology.com]
- 5. 4SC to present supportive preclinical data on resminostat's potential as maintenance therapy for CTCL - 4SC AG [4sc.com]
- 6. 4SC receives Orphan Drug Designation (ODD) for resminostat (Kinselby) in CTCL from the US FDA - 4SC AG [4sc.com]
- 7. Histone deacetylase inhibitor resminostat in combination with sorafenib counteracts platelet-mediated pro-tumoral effects in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resminostat induces changes in epithelial plasticity of hepatocellular carcinoma cells and sensitizes them to sorafenib-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Resminostat | HDAC | TargetMol [targetmol.com]
- 11. First-in-human, Pharmacokinetic and Pharmacodynamic Phase I Study of Resminostat, an Oral Histone Deacetylase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New data supports resminostat’s mechanism of action in CTCL maintenance therapy - 4SC AG [4sc.com]
- 14. The therapeutic properties of resminostat for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. First-in-human, pharmacokinetic and pharmacodynamic phase I study of Resminostat, an oral histone deacetylase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
Resminostat Hydrochloride: A Pan-HDAC Inhibitor Demonstrating Broad-Spectrum Anti-Cancer Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Resminostat hydrochloride (RAS2410; 4SC-201) is an orally bioavailable, potent pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity across a range of hematological malignancies and solid tumors. By inhibiting class I, II, and IV HDACs, Resminostat alters the epigenetic landscape of cancer cells, leading to cell cycle arrest, apoptosis, and the modulation of key oncogenic signaling pathways. This technical guide provides a comprehensive overview of the cancer types in which Resminostat has shown preclinical and clinical activity, detailed experimental protocols from pivotal studies, and an analysis of its mechanism of action through key signaling pathways.
Cancer Types with Demonstrated Resminostat Activity
Resminostat has been investigated as both a monotherapy and in combination with other anti-cancer agents, showing promise in a variety of malignancies.
Hepatocellular Carcinoma (HCC)
In patients with advanced HCC who have progressed on sorafenib, Resminostat has been evaluated in the Phase I/II SHELTER study. When used in combination with sorafenib, it has shown encouraging signs of efficacy.[1] Preclinical studies in HCC cell lines, such as Hep3B, HLE, and HLF, have demonstrated that Resminostat can prevent cell growth and induce cell death in a dose-dependent manner.[2]
Hodgkin's Lymphoma (HL)
The Phase II SAPHIRE trial investigated Resminostat as a monotherapy in patients with relapsed or refractory Hodgkin's lymphoma. The study demonstrated substantial anti-tumor activity, with a notable overall response rate in a heavily pre-treated patient population.[3]
Cutaneous T-Cell Lymphoma (CTCL)
In the pivotal RESMAIN trial, Resminostat was evaluated as a maintenance therapy for patients with advanced-stage CTCL who had achieved disease control with prior systemic therapy. The study met its primary endpoint, showing a statistically significant improvement in progression-free survival compared to placebo.[4][5][6]
Biliary Tract and Pancreatic Cancer
A Phase I study in Japanese patients with pre-treated biliary tract or pancreatic cancer showed promising results for Resminostat in combination with S-1 chemotherapy, with notable median overall survival and progression-free survival in patients with biliary tract cancer.[4]
Colorectal Cancer (CRC)
The Phase I/II SHORE study is evaluating Resminostat as a second-line treatment in patients with KRAS-mutant colorectal cancer.
Preclinical Activity
In addition to the clinical findings, preclinical studies have demonstrated the activity of Resminostat in a variety of other cancer types:
-
Non-Small Cell Lung Cancer (NSCLC): Significant dose-dependent efficacy has been shown in the A549 lung cancer model.[7]
-
Multiple Myeloma: Resminostat has been shown to inhibit proliferation and induce apoptosis in multiple myeloma cells.[7]
-
Head and Neck Squamous Cell Carcinoma (HNSCC): A decrease in cell proliferation and a synergistic effect with cisplatin and radiation have been observed in HNSCC cell lines.
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical and preclinical studies of this compound.
Table 1: Clinical Trial Efficacy of this compound
| Cancer Type | Trial Name | Treatment Arm | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) |
| Hepatocellular Carcinoma | SHELTER | Resminostat + Sorafenib | - | 6.5 months | 8.0 months |
| Resminostat Monotherapy | - | 1.8 months | 4.1 months | ||
| Hodgkin's Lymphoma | SAPHIRE | Resminostat Monotherapy | 34% | 2.3 months | 12.5 months |
| Cutaneous T-Cell Lymphoma | RESMAIN | Resminostat Maintenance | - | Statistically significant improvement vs. placebo | - |
| Biliary Tract Cancer | Phase I | Resminostat + S-1 | - | 5.5 months | 10.2 months |
Table 2: Preclinical Activity of this compound (IC50 Values)
| Cancer Type | Cell Line(s) | IC50 Range |
| Hepatocellular Carcinoma | Hep3B, HLE, HLF | 2.0 - 5.9 µM[2] |
| Head and Neck Squamous Cell Carcinoma | SCC25, CAL27, FaDu | 0.775 - 1.572 µM |
Experimental Protocols
This section details the methodologies for key clinical and preclinical experiments cited in this guide.
Clinical Trial Protocols
1. SHELTER Study (Hepatocellular Carcinoma)
-
Study Design: A multi-center, open-label, two-arm Phase I/II trial for patients with advanced HCC with progressive disease under sorafenib first-line therapy.[8]
-
Patient Population: Patients with advanced HCC (BCLC B or C) with radiologic progression under sorafenib.[8]
-
Treatment Regimen:
-
Arm A (Combination): Dose escalation of Resminostat (200, 400, or 600 mg) administered orally once-daily for 5 consecutive days followed by a 9-day rest period (14-day cycles), combined with continuous sorafenib (400 or 800 mg).[8]
-
Arm B (Monotherapy): Resminostat 600 mg on the same "5+9" schedule.[8]
-
-
Primary Objective: To determine the progression-free survival after 12 weeks.[8]
-
Secondary Objectives: Safety, tolerability, tumor response, time to progression (TTP), overall survival (OS), pharmacokinetics (PK), and biomarkers.[8]
2. SAPHIRE Study (Hodgkin's Lymphoma)
-
Study Design: An open-label, single-arm, international Phase II trial with a Simon Minimax design.
-
Patient Population: Patients with relapsed or refractory Hodgkin's Lymphoma after high-dose chemotherapy and autologous stem cell transplantation.
-
Treatment Regimen: Resminostat administered orally at a once-daily dose of 600 mg or 800 mg for 5 consecutive days followed by a 9-day treatment-free period (14-day cycles). Dose delay and reduction were allowed for adverse event management.[3]
-
Primary Endpoint: Estimation of the overall objective response rate (ORR).[3]
-
Secondary Endpoints: Time to response, duration of response, safety, and tolerability.[3]
3. RESMAIN Study (Cutaneous T-Cell Lymphoma)
-
Study Design: A multi-center, double-blind, randomized, placebo-controlled Phase II trial.[4][7]
-
Patient Population: Patients with advanced-stage (Stage IIB-IVB) mycosis fungoides (MF) or Sézary syndrome (SS) who have achieved disease control with systemic therapy.[7]
-
Treatment Regimen: Patients were randomized 1:1 to receive either Resminostat or placebo. Patients in the placebo arm who experienced disease progression were offered open-label Resminostat.[4]
-
Primary Endpoint: Progression-free survival.[4]
-
Key Secondary Endpoint: Time to symptom worsening (pruritus).[4]
Preclinical Experimental Protocols
1. Cell Viability Assay (CCK-8 Method)
-
Cell Seeding: Cancer cell lines (e.g., A549, HNSCC lines) are seeded in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium and pre-incubated for 24 hours.[9][10]
-
Drug Treatment: Cells are treated with various concentrations of Resminostat (and/or other compounds for combination studies) and incubated for a specified period (e.g., 24, 48, or 72 hours).[10]
-
CCK-8 Reagent Addition: 10 µL of CCK-8 solution is added to each well.[9]
-
Incubation: The plates are incubated for 1-4 hours at 37°C.[9]
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader to determine cell viability.[9]
2. Apoptosis Assay (Annexin V Staining)
-
Cell Culture and Treatment: Cells (e.g., multiple myeloma cell lines) are cultured and treated with Resminostat at desired concentrations for a specified duration (e.g., 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with PBS, and centrifuged.[11]
-
Staining: The cell pellet is resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).[11]
3. Western Blot Analysis for Signaling Pathway Modulation
-
Cell Lysis: Following treatment with Resminostat, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., total and phosphorylated forms of Akt and STAT3, and their downstream targets like mTOR and Bad).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanism of Action
Resminostat's anti-cancer activity is mediated through the inhibition of HDACs, which leads to the hyperacetylation of histone and non-histone proteins. This epigenetic modulation results in the altered expression of genes involved in cell cycle control, apoptosis, and key oncogenic signaling pathways.
General Mechanism of HDAC Inhibition
Caption: General mechanism of Resminostat-mediated HDAC inhibition.
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. Resminostat has been shown to inhibit this pathway.
Caption: Resminostat's inhibitory effect on the PI3K/Akt signaling pathway.
Inhibition of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival. HDAC inhibitors, including Resminostat, can negatively regulate STAT3 signaling.
Caption: Resminostat's interference with the STAT3 signaling pathway.
Conclusion
This compound has emerged as a promising pan-HDAC inhibitor with a broad spectrum of anti-cancer activity. Its efficacy in both hematological malignancies and solid tumors, as a monotherapy and in combination, underscores its therapeutic potential. The ability of Resminostat to modulate key oncogenic signaling pathways, such as PI3K/Akt and STAT3, provides a strong mechanistic rationale for its continued development. This technical guide serves as a valuable resource for researchers and drug development professionals seeking to understand and further explore the therapeutic applications of Resminostat in oncology.
References
- 1. Maximising the potential of AKT inhibitors as anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resminostat induces changes in epithelial plasticity of hepatocellular carcinoma cells and sensitizes them to sorafenib-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of 4SC’s resminostat indicates efficacy in biliary tract cancer - 4SC AG [4sc.com]
- 4. STAT3 inhibition is a therapeutic strategy for ABC-like diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Roles for AKT Isoform Preference in Cancer Progression Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-human, Pharmacokinetic and Pharmacodynamic Phase I Study of Resminostat, an Oral Histone Deacetylase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The therapeutic properties of resminostat for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. embopress.org [embopress.org]
- 11. Emerging therapeutics for targeting Akt in cancer [imrpress.com]
Pharmacokinetics and pharmacodynamics of Resminostat hydrochloride
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Resminostat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (formerly known as 4SC-201) is an orally bioavailable, potent pan-inhibitor of class I, II, and IV histone deacetylases (HDACs) with potential antineoplastic activity.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by deacetylating histone proteins, leading to a more compact chromatin structure and transcriptional repression.[3] In many tumor types, HDACs are upregulated.[2] By inhibiting HDACs, Resminostat leads to the accumulation of acetylated histones, which in turn results in chromatin remodeling and the altered transcription of genes involved in critical cellular processes such as cell cycle regulation, apoptosis, and tumor suppression.[2][3] This guide provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of this compound, based on preclinical and clinical data.
Pharmacodynamics
The pharmacodynamic effects of Resminostat are centered on its ability to inhibit HDAC enzymes, leading to a cascade of downstream cellular events that collectively contribute to its anti-tumor activity.
Mechanism of Action
Resminostat is a hydroxamate-based HDAC inhibitor that acts as a substrate-competitive inhibitor.[4] It demonstrates potent inhibitory activity against several HDAC isoenzymes, particularly class I and IIb HDACs.[4][5] The inhibition of these enzymes leads to an increase in the acetylation of histone proteins (hyperacetylation), a key pharmacodynamic marker of Resminostat activity.[4][6] This epigenetic modification relaxes the chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes.[3][7]
In Vitro Inhibitory Activity
Resminostat has been shown to selectively inhibit HDAC1, HDAC3, and HDAC6 with nanomolar potency. Its activity against HDAC8 is less potent.[4][5]
| Target Enzyme | IC50 (nM) |
| HDAC1 | 42.5[4][5][6] |
| HDAC3 | 50.1[4][5][6] |
| HDAC6 | 71.8[4][5][6] |
| HDAC8 | 877[4][5][6] |
| Table 1: In Vitro Inhibitory Activity of Resminostat against HDAC Isoenzymes. |
Cellular and Signaling Pathways
The inhibition of HDACs by Resminostat triggers a variety of downstream effects in cancer cells:
-
Cell Cycle Arrest: Resminostat induces a G0/G1 cell cycle arrest in multiple myeloma (MM) cell lines.[5][6] This is accompanied by a decrease in the levels of key cell cycle proteins such as cyclin D1, CDC25A, and CDK4, and an upregulation of the p21 gene.[5][6]
-
Induction of Apoptosis: The compound strongly induces apoptosis in MM cell lines and primary MM cells.[5][6] This is mediated through the activation of caspases 3, 8, and 9 and the modulation of Bcl-2 family proteins, specifically by increasing the expression of pro-apoptotic proteins Bim and Bax while decreasing the level of anti-apoptotic Bcl-xL.[5][6]
-
Akt Pathway Interference: Resminostat interferes with the Akt signaling pathway by reducing the phosphorylation of its downstream targets, 4E-BP1 and p70S6K.[5][6]
-
Gene Expression Modulation: In cutaneous T-cell lymphoma (CTCL) cell lines, Resminostat downregulates the expression of genes responsible for the skin infiltration of diseased cells and beneficially modulates genes associated with disease progression.[7] It also causes a sustained reduction of the pruritus mediator IL-31.[7][8]
References
- 1. First-in-human, Pharmacokinetic and Pharmacodynamic Phase I Study of Resminostat, an Oral Histone Deacetylase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resminostat | C16H19N3O4S | CID 11609955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The therapeutic properties of resminostat for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Resminostat | HDAC | TargetMol [targetmol.com]
- 7. New data supports resminostat’s mechanism of action in CTCL maintenance therapy - 4SC AG [4sc.com]
- 8. Resminostat - 4SC AG [4sc.com]
Resminostat Hydrochloride: A Deep Dive into its Apoptosis-Inducing Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resminostat hydrochloride is an orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has shown promise as an antineoplastic agent.[1] By targeting class I, IIb, and IV HDACs, Resminostat alters chromatin structure and gene expression, leading to the induction of apoptosis in various cancer cell types.[2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying Resminostat-induced apoptosis, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanism of Action
As an HDAC inhibitor, this compound increases the acetylation of histones, leading to a more open chromatin structure. This epigenetic modification allows for the transcription of otherwise silenced tumor suppressor genes, which can trigger cell cycle arrest and apoptosis.[3] The pro-apoptotic effects of Resminostat have been observed in a range of cancer cell lines, including hepatocellular carcinoma (HCC), multiple myeloma, and cutaneous T-cell lymphoma.[1][3][4]
Quantitative Analysis of Resminostat-Induced Apoptosis
The efficacy of Resminostat in inducing cell death has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values and the dose-dependent increase in apoptotic markers provide a clear indication of its potency.
Table 1: IC50 Values of Resminostat in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Hep3B | Hepatocellular Carcinoma | 5.9 | [2] |
| HLE | Hepatocellular Carcinoma | 3.7 | [2] |
| HLF | Hepatocellular Carcinoma | 2.0 | [2] |
| OPM-2 | Multiple Myeloma | <10 | [3] |
| RPMI-8226 | Multiple Myeloma | <10 | [3] |
| U266 | Multiple Myeloma | <10 | [3] |
Table 2: Dose-Dependent Induction of Apoptosis in Hepatocellular Carcinoma (HCC) Cells
| Cell Line | Resminostat (µM) | Treatment Time (h) | % of Sub-G1 Population (Apoptosis) | Reference |
| HLF | 1.0 | 24 | Increased | [2] |
| HLF | 2.5 | 24 | Further Increased | [2] |
| HLF | 1.0 | 48 | Increased | [2] |
| HLF | 2.5 | 48 | Further Increased | [2] |
| HLF | 1.0 | 72 | Increased | [2] |
| HLF | 2.5 | 72 | Further Increased | [2] |
Note: The Soukupova et al. (2017) study demonstrated a dose- and time-dependent increase in the sub-G1 cell population, indicative of apoptosis, but did not provide specific percentage values in the accessible text.
Signaling Pathways Modulated by Resminostat in Apoptosis Induction
Resminostat triggers apoptosis through the modulation of several key signaling pathways, primarily activating the intrinsic (mitochondrial) pathway of apoptosis.
Intrinsic Apoptosis Pathway
Resminostat has been shown to activate the mitochondrial permeability transition pore (mPTP)-dependent apoptosis pathway in hepatocellular carcinoma cells.[5] This involves the following key steps:
-
Mitochondrial Depolarization: Resminostat induces a loss of the mitochondrial membrane potential.[5]
-
Cytochrome c Release: The disruption of the mitochondrial membrane leads to the release of cytochrome c from the intermembrane space into the cytoplasm.[5]
-
Caspase Activation: Cytoplasmic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[5]
Caption: Resminostat-induced intrinsic apoptosis pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical survival pathway that is often dysregulated in cancer. While the direct inhibitory mechanism of Resminostat on this pathway is still being fully elucidated, HDAC inhibitors, in general, are known to affect the expression of key components of this pathway. Inhibition of the PI3K/Akt pathway can lead to decreased phosphorylation of pro-apoptotic proteins like Bad, thereby promoting apoptosis.
Caption: Inhibition of the PI3K/Akt survival pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of Resminostat-induced apoptosis, primarily based on the work of Soukupova et al. (2017).[2]
Cell Viability Assay (Crystal Violet Staining)
-
Cell Seeding: Seed hepatocellular carcinoma cells (e.g., Hep3B, HLE, HLF) in 96-well plates at a density of 5,000-10,000 cells per well.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0-10 µM) for the desired time points (e.g., 24, 48, 72 hours).
-
Staining:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% crystal violet solution for 20 minutes.
-
-
Quantification:
-
Wash the plates with water and air dry.
-
Solubilize the stain with 10% acetic acid.
-
Measure the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the untreated control to determine the percentage of cell viability.
Apoptosis Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Cell Culture and Treatment: Culture HCC cells and treat with Resminostat as described for the cell viability assay.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with PBS.
-
-
Fixation and Staining:
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
-
Flow Cytometry:
-
Analyze the cells using a flow cytometer.
-
Gate the cell populations to determine the percentage of cells in the sub-G1 phase, which represents apoptotic cells with fragmented DNA.
-
Caption: Workflow for apoptosis analysis by flow cytometry.
Western Blot Analysis for Apoptosis Markers
-
Protein Extraction:
-
Treat cells with Resminostat as previously described.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspase-3, Bcl-2, Bax, p-Akt, Akt, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Conclusion
This compound effectively induces apoptosis in a variety of cancer cells through the activation of the intrinsic mitochondrial pathway and modulation of key survival signaling pathways like PI3K/Akt. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of Resminostat and other HDAC inhibitors. Further research is warranted to fully elucidate the intricate signaling networks modulated by Resminostat and to optimize its clinical application in combination with other anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Resminostat induces changes in epithelial plasticity of hepatocellular carcinoma cells and sensitizes them to sorafenib-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. 4SC - Resminostat and RESMAIN Study Update - 4SC AG [4sc.com]
- 5. Activation of mPTP-dependent mitochondrial apoptosis pathway by a novel pan HDAC inhibitor resminostat in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Clinical Efficacy of Resminostat Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resminostat hydrochloride is an orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has been investigated in early-stage clinical trials for various oncological indications. By inhibiting HDAC enzymes, Resminostat induces hyperacetylation of histone and non-histone proteins, leading to the modulation of gene expression, cell cycle arrest, and apoptosis in cancer cells. This technical guide provides an in-depth summary of the early-stage clinical trial results for this compound, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.
Mechanism of Action
Resminostat inhibits class I, IIb, and IV HDACs, leading to an accumulation of acetylated histones and other proteins.[1][2] This epigenetic modulation results in the reactivation of silenced tumor suppressor genes and the downregulation of oncogenes.[3] Key downstream effects include the induction of p21, leading to cell cycle arrest, and the activation of intrinsic and extrinsic apoptotic pathways.[4][5] Furthermore, Resminostat has been shown to enhance the body's immune response to cancer.[3] Preclinical studies in Cutaneous T-Cell Lymphoma (CTCL) have demonstrated that Resminostat can downregulate the expression of genes associated with skin infiltration and disease progression.[3]
Signaling Pathways
The therapeutic effects of Resminostat are mediated through its influence on multiple signaling pathways. As a pan-HDAC inhibitor, its mechanism is complex and impacts various cellular processes.
Caption: this compound mechanism of action.
Early-Stage Clinical Trial Results
Resminostat has been evaluated in several Phase I and II clinical trials across different cancer types. The following sections summarize the key findings from these studies.
Hepatocellular Carcinoma (HCC) - SHELTER Study
The SHELTER study was a Phase I/II trial investigating Resminostat as a second-line therapy in patients with advanced HCC who had progressed on Sorafenib.[6][7]
Experimental Protocol:
This was a multi-center, open-label, two-arm parallel group trial.[6] Patients with advanced HCC (BCLC B or C) with radiological progression on Sorafenib were enrolled.[6]
-
Arm A (Combination Therapy): Resminostat was administered orally once daily on a "5+9" schedule (5 days on, 9 days off) in 14-day cycles, in combination with continuous Sorafenib. Dose escalation for both drugs was performed to determine the maximum tolerated dose (MTD).[6]
-
Arm B (Monotherapy): Patients received Resminostat monotherapy at 600 mg.[6]
-
Primary Endpoint: Progression-free survival (PFS) rate after 12 weeks.[6]
-
Secondary Endpoints: Safety, tolerability, tumor response, time to progression (TTP), and overall survival (OS).[6]
Quantitative Data Summary:
| Parameter | Resminostat Monotherapy (Arm B) | Resminostat + Sorafenib (Arm A) |
| Number of Patients | 19 | 38 |
| PFS Rate at 12 Weeks | 33.3% | 66.6% |
| Median PFS | 1.4 months | 4.6 months |
| Median OS | 4.1 months | 8.0 months |
| Disease Control Rate (DCR) at 6 weeks | 61% (11/18 patients with stable disease) | Not explicitly stated, but 11/24 patients had stable disease at 12 weeks |
Caption: SHELTER study experimental workflow.
Hodgkin's Lymphoma (HL) - SAPHIRE Study
The SAPHIRE study was a Phase II trial evaluating Resminostat monotherapy in patients with relapsed or refractory Hodgkin's Lymphoma.[8][9]
Experimental Protocol:
This was an open-label, single-arm, international trial with a Simon Minimax two-stage design.[9]
-
Patient Population: Patients with relapsed or refractory HL who had undergone high-dose chemotherapy and autologous stem cell transplantation.[9]
-
Treatment Regimen: Resminostat was administered orally once daily for 5 consecutive days followed by a 9-day treatment-free period (5+9 schedule) in 14-day cycles. The initial dose was 600 mg, with a second stage at 800 mg.[8]
-
Primary Endpoint: Overall objective response rate (ORR).[9]
-
Secondary Endpoints: Time to response (TTR), duration of response (DOR), safety, and tolerability.[9]
-
Tumor Assessment: Performed by PET/CT after cycles 3 and 6, and then every 4th cycle.[9]
Quantitative Data Summary:
| Parameter | Value |
| Number of Patients (evaluable for efficacy) | 33 |
| Overall Response Rate (ORR) | 34% |
| Disease Control Rate (DCR) | 54% |
| Median Progression-Free Survival (PFS) | 2.3 months |
| Median Overall Survival (OS) | 12.5 months |
Cutaneous T-Cell Lymphoma (CTCL) - RESMAIN Study
The RESMAIN study was a pivotal Phase II trial evaluating Resminostat as a maintenance treatment for patients with advanced-stage CTCL.[11][12][13]
Experimental Protocol:
This was a multi-center, double-blind, randomized, placebo-controlled study.[11][13]
-
Patient Population: Patients with advanced-stage (IIB-IVB) Mycosis Fungoides (MF) or Sézary Syndrome (SS) who had achieved disease control with prior systemic therapy.[12][13]
-
Randomization: Patients were randomized 1:1 to receive either Resminostat or placebo.[11]
-
Crossover: Patients in the placebo arm who experienced disease progression were offered open-label Resminostat.[11]
-
Primary Endpoint: Progression-free survival (PFS).[12]
-
Key Secondary Endpoint: Time to symptom worsening (itching).[11][13]
Quantitative Data Summary:
| Parameter | Resminostat | Placebo |
| Number of Patients | ~100 | ~100 |
| Median Progression-Free Survival (PFS) | 8.3 months | 4.2 months |
| Improvement in PFS vs. Placebo | 97.6% | - |
| Median Time to Next Treatment (TTNT) | 8.8 months | 4.2 months |
| Median "Total" PFS (from start of last prior therapy) | 24.3 months | 14.9 months |
Data sourced from[14]
Caption: RESMAIN study logical design.
Biliary Tract and Pancreatic Cancer
A Phase I study in Japan evaluated Resminostat in combination with S-1 chemotherapy in pre-treated patients with biliary tract or pancreatic cancer.
Experimental Protocol:
This was a Phase I dose-escalation study to determine the recommended dose for a subsequent Phase II trial.
-
Patient Population: Japanese patients with pre-treated biliary tract or pancreatic cancer.
-
Treatment Regimen: The optimal regimen was determined to be Resminostat (200 mg/day on Days 1-5 and 8-12) plus S-1 (80-120 mg/day on Days 1-14) repeated every 21 days.
-
Primary Objective: Determine the dose-limiting toxicities and recommended Phase II dose.
Quantitative Data Summary (for recommended regimen):
| Parameter | Biliary Tract Cancer (n=13) | Pancreatic Cancer (n=3) |
| Disease Control Rate (DCR) | 84.6% | 66.7% |
| Median Progression-Free Survival (PFS) | 5.5 months | 2.3 months |
| Median Overall Survival (OS) | 10.2 months | 4.7 months |
Data sourced from[5]
Safety and Tolerability
Across the early-stage trials, Resminostat has generally been well-tolerated. The most common treatment-related adverse events were gastrointestinal (nausea, vomiting) and hematological (thrombocytopenia, anemia), which were mostly mild to moderate (Grade 1 or 2) and manageable.[8][10]
Conclusion
Early-stage clinical trials of this compound have demonstrated promising anti-tumor activity and a manageable safety profile across a range of hematological and solid tumors. The quantitative data from the SHELTER, SAPHIRE, and RESMAIN studies provide a solid foundation for further clinical development. The mechanism of action, centered on pan-HDAC inhibition, offers a rationale for its broad therapeutic potential. The detailed experimental protocols from these trials are crucial for the design of future studies aimed at confirming and expanding upon these initial findings.
References
- 1. Resminostat | C16H19N3O4S | CID 11609955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. New data supports resminostat’s mechanism of action in CTCL maintenance therapy - 4SC AG [4sc.com]
- 4. Resminostat | HDAC | TargetMol [targetmol.com]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the HDAC inhibitor resminostat in patients with sorafenib-resistant hepatocellular carcinoma (HCC): Clinical data from the phase I/II SHELTER study. - ASCO [asco.org]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. Resminostat in patients with relapsed or refractory Hodgkin lymphoma: results of the phase II SAPHIRE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. mdpi.com [mdpi.com]
- 11. RESMAIN Trial of Resminostat for CTCL Maintenance Continues After Positive Safety Review [trial.medpath.com]
- 12. researchgate.net [researchgate.net]
- 13. 4SC - Resminostat and RESMAIN Study Update - 4SC AG [4sc.com]
- 14. 4SC: Landmark RESMAIN study data presented at the EORTC Cutaneous Lymphoma Tumour Group Annual Meeting - Wellington [wellington-partners.com]
An In-depth Technical Guide on Resminostat Hydrochloride's Impact on Cell Cycle Progression
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Resminostat (Kinselby) is an orally administered, pan-histone deacetylase (HDAC) inhibitor targeting class I, IIb, and IV HDACs.[1][2] By altering the epigenetic landscape of cancer cells, Resminostat triggers potent anti-tumor effects, including the inhibition of proliferation and the induction of apoptosis. A critical component of its mechanism of action is the disruption of normal cell cycle progression. This document provides a comprehensive technical overview of the molecular mechanisms, quantitative effects, and key experimental protocols associated with Resminostat's impact on the cell cycle. Evidence indicates that Resminostat can induce cell cycle arrest, primarily at the G0/G1 checkpoint in certain cancer types like Cutaneous T-cell Lymphoma (CTCL), and promote apoptosis (sub-G1 phase) in others, such as Hepatocellular Carcinoma (HCC).[3]
Core Mechanism of Action: HDAC Inhibition
The primary molecular target of Resminostat is the family of zinc-dependent histone deacetylases. HDACs remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting these enzymes, Resminostat causes an accumulation of acetylated histones, which relaxes the chromatin structure and facilitates the transcription of previously silenced genes, including critical tumor suppressor genes that regulate the cell cycle.[4]
Quantitative Data: Enzymatic Inhibition
Resminostat demonstrates potent, nanomolar-range inhibition of key HDAC classes, establishing its on-target activity.
| Target | IC50 (nmol/L) |
| HDAC Class I/II | 127 |
| HDAC6 | 343 |
| (Data sourced from a study on HDAC inhibitory activity of Resminostat)[5] |
Impact on Cell Cycle Progression
Resminostat exerts its anti-proliferative effects by directly intervening in the cell cycle machinery. The specific outcome appears to be cell-type dependent, with evidence pointing towards both G0/G1 arrest and the induction of apoptosis, observable as a sub-G1 peak in flow cytometry analysis.
G0/G1 Phase Arrest in Cutaneous T-cell Lymphoma (CTCL)
In CTCL cell lines (MyLa and SeAx), treatment with Resminostat leads to a significant accumulation of cells in the G0/G1 phase of the cell cycle.[3] This arrest prevents cells from entering the S phase, thereby halting DNA replication and proliferation. The proposed mechanism involves the upregulation of the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1), a known downstream target of HDAC inhibition. p21 binds to and inhibits the activity of Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes, which are essential for the G1 to S phase transition.
Induction of Apoptosis (Sub-G1) in Hepatocellular Carcinoma (HCC)
In contrast, studies on the HLF hepatocellular carcinoma cell line revealed that Resminostat treatment results in a dose- and time-dependent increase in the percentage of cells in the sub-G1 phase. This sub-G1 population represents cells with fragmented DNA, a hallmark of apoptosis. While modest changes were noted in other phases, the primary effect observed was the induction of programmed cell death.
Table 2: Effect of Resminostat on Cell Cycle Distribution in HLF (HCC) Cells
| Treatment | Time (h) | % of Cells in Sub-G1 Phase |
|---|---|---|
| Control (0 µM) | 24 | Baseline |
| Resminostat (1 µM) | 24 | Increased |
| Resminostat (2.5 µM) | 24 | Further Increased |
| Control (0 µM) | 48 | Baseline |
| Resminostat (1 µM) | 48 | Increased |
| Resminostat (2.5 µM) | 48 | Further Increased |
| Control (0 µM) | 72 | Baseline |
| Resminostat (1 µM) | 72 | Increased |
| Resminostat (2.5 µM) | 72 | Further Increased |
(Qualitative summary based on dose and time-dependent induction of subG1 cells)
Signaling Pathways and Logical Relationships
The following diagrams illustrate the molecular pathways and logical flow from HDAC inhibition by Resminostat to the observed effects on cell cycle progression.
References
- 1. 4SC: Landmark RESMAIN study data presented at the 5th World Congress of Cutaneous Lymphomas - 4SC AG [4sc.com]
- 2. 4SC AG - RESMAIN Trial Meets Primary Endpoint in Cutaneous T-Cell Lymphoma (CTCL) - 4SC AG [4sc.com]
- 3. journals.plos.org [journals.plos.org]
- 4. New data supports resminostat’s mechanism of action in CTCL maintenance therapy - 4SC AG [4sc.com]
- 5. clinmedjournals.org [clinmedjournals.org]
The Discovery and Development of Resminostat Hydrochloride: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Resminostat hydrochloride, also known as 4SC-201, is an orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has been investigated for its therapeutic potential in a variety of oncological indications. As an epigenetic modulator, Resminostat targets a class of enzymes crucial for chromatin remodeling and gene expression, leading to anti-proliferative and pro-apoptotic effects in cancer cells. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, with a focus on preclinical and clinical findings. Detailed experimental methodologies, quantitative data summaries, and pathway diagrams are presented to offer a thorough resource for researchers and professionals in the field of drug development.
Introduction
This compound is a hydroxamate-based inhibitor of histone deacetylases, enzymes that play a critical role in the epigenetic regulation of gene expression.[1][2] Overexpression or aberrant activity of HDACs is a common feature in many cancers, making them a compelling target for therapeutic intervention. Resminostat was developed by 4SC AG and has been evaluated in numerous preclinical and clinical studies for the treatment of various malignancies, including hepatocellular carcinoma (HCC), Hodgkin's lymphoma (HL), and cutaneous T-cell lymphoma (CTCL).[3][4]
Discovery and Synthesis
The chemical synthesis of Resminostat, formally named (2E)-3-[1-({4-[(dimethylamino)methyl]phenyl}sulfonyl)-1H-pyrrol-3-yl]-N-hydroxyprop-2-enamide, involves the condensation of (2E)-3-[1-({4-[(dimethylamino)methyl]phenyl}sulfonyl)-1H-pyrrol-3-yl]prop-2-enoic acid with hydroxylamine.[2] While a detailed, step-by-step industrial synthesis protocol is proprietary, the general synthetic scheme can be inferred from its chemical structure and related synthetic methodologies for similar compounds.
Mechanism of Action
Resminostat is a potent inhibitor of class I, IIb, and IV HDACs.[1] Its primary mechanism of action involves the binding to the zinc-containing active site of these enzymes, leading to their inhibition. This inhibition results in the hyperacetylation of histone proteins, which in turn leads to a more relaxed chromatin structure. This "open" chromatin state allows for the transcription of previously silenced genes, including tumor suppressor genes, thereby inducing cell cycle arrest, differentiation, and apoptosis.[2]
Signaling Pathways
Resminostat's anti-cancer effects are mediated through its influence on several key signaling pathways:
-
HDAC Inhibition and Gene Expression: By inhibiting HDACs, Resminostat promotes the acetylation of histones and other non-histone proteins, leading to the reactivation of silenced tumor suppressor genes like p21, and the downregulation of oncogenes.[5]
-
Akt Signaling Pathway: Resminostat has been shown to interfere with the Akt signaling pathway, a critical regulator of cell survival and proliferation.[6] It can inhibit the phosphorylation of Akt and its downstream targets.
-
Apoptosis Regulation: Resminostat modulates the expression of Bcl-2 family proteins, promoting the expression of pro-apoptotic members (e.g., Bax, Bim) and downregulating anti-apoptotic members (e.g., Bcl-2), thereby tipping the cellular balance towards apoptosis.[7]
Preclinical Development
A substantial body of preclinical research has demonstrated the anti-tumor activity of Resminostat in a wide range of cancer models.
In Vitro Studies
Resminostat has shown potent inhibitory activity against several HDAC enzymes and has demonstrated cytotoxic and anti-proliferative effects in various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of Resminostat
| Target/Cell Line | Assay Type | Endpoint | Value | Reference |
| HDAC1 | Enzymatic Assay | IC50 | 42.5 nM | [6][8] |
| HDAC3 | Enzymatic Assay | IC50 | 50.1 nM | [6][8] |
| HDAC6 | Enzymatic Assay | IC50 | 71.8 nM | [6][8] |
| HDAC8 | Enzymatic Assay | IC50 | 877 nM | [6][8] |
| - | Enzymatic Assay | Ki | 27 nM | [6][8] |
| Multiple Myeloma cells | Cell Viability | - | 5 µM induces histone hyperacetylation | [6][8] |
| HNSCC cell lines (SCC25, CAL27, FaDu) | Cell Viability | IC50 | 0.775 - 1.572 µM | [6][8] |
| HCC cells (with AZD-2014) | Cell Viability | IC50 | 0.07 - 0.89 µM | [6] |
In Vivo Studies
In vivo studies in animal models have corroborated the anti-tumor efficacy of Resminostat. It has demonstrated significant tumor growth inhibition in various xenograft models, including lung cancer.[7] Furthermore, preclinical studies in CTCL models have shown that Resminostat can induce apoptosis and modulate the expression of STAT4 and STAT6, suggesting a potential to stabilize or revert the disease phenotype.[9]
Clinical Development
Resminostat has undergone extensive clinical evaluation in a variety of cancer types, both as a monotherapy and in combination with other anti-cancer agents.
Table 2: Overview of Key Clinical Trials with this compound
| Trial Name | Phase | Indication | Treatment | Key Findings | Reference |
| RESMAIN | Pivotal | Cutaneous T-Cell Lymphoma (CTCL) | Resminostat vs. Placebo (Maintenance) | Met primary endpoint: statistically significant improvement in progression-free survival (PFS). | [1] |
| SHELTER | II | Hepatocellular Carcinoma (HCC) | Resminostat + Sorafenib | Investigated efficacy and safety in patients with progressive disease under sorafenib. | [3] |
| SAPHIRE | II | Hodgkin's Lymphoma (HL) | Resminostat | Evaluated the efficacy and safety in relapsed or refractory HL. | [3] |
| SHORE | I/II | Colorectal Cancer (CRC) | Resminostat + FOLFIRI | Assessed safety, tolerability, and pharmacokinetics in K-ras mutated advanced CRC. | [3] |
| First-in-human | I | Advanced Solid Tumors | Resminostat | Determined the safety, tolerability, and recommended Phase II dose. | [3] |
The RESMAIN study is a notable pivotal trial that evaluated Resminostat as a maintenance therapy for patients with advanced-stage CTCL who had achieved disease control with systemic therapy.[9] The study met its primary endpoint, demonstrating a statistically significant improvement in progression-free survival compared to placebo.[1]
Experimental Protocols
HDAC Enzymatic Activity Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of Resminostat against specific HDAC enzymes.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare the recombinant HDAC enzyme and the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer.
-
Reaction Setup: In a 96-well microplate, add assay buffer, Resminostat dilutions, and the HDAC enzyme to the respective wells.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Development: Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor (e.g., Trichostatin A) to prevent further deacetylation. The protease cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each Resminostat concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay - General Protocol)
This protocol outlines a common method to assess the effect of Resminostat on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Conclusion
This compound is a potent, orally bioavailable pan-HDAC inhibitor with a well-defined mechanism of action centered on epigenetic modulation. Extensive preclinical and clinical studies have demonstrated its anti-tumor activity across a range of hematological and solid tumors. The successful outcome of the pivotal RESMAIN trial in CTCL highlights its potential as a valuable therapeutic option. This technical guide provides a consolidated resource of the key data and methodologies related to the discovery and development of Resminostat, which will be of significant value to researchers and clinicians in the field of oncology. Further research may continue to elucidate its full therapeutic potential, particularly in combination with other anti-cancer agents.
References
- 1. digital.csic.es [digital.csic.es]
- 2. broadpharm.com [broadpharm.com]
- 3. New data supports resminostat’s mechanism of action in CTCL maintenance therapy - 4SC AG [4sc.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of (2E)-2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)prop-2-enoic acid (VUFB 20609) and 2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)propanoic acid (VUFB 20584) as potential antileukotrienic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. First-in-human, Pharmacokinetic and Pharmacodynamic Phase I Study of Resminostat, an Oral Histone Deacetylase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. 4SC to present supportive preclinical data on resminostat's potential as maintenance therapy for CTCL - 4SC AG [4sc.com]
Methodological & Application
Application Notes and Protocols for Resminostat Hydrochloride in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Resminostat hydrochloride is an orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has shown potential as an antineoplastic agent in various cancer models.[1][2][3] It exerts its effects by binding to and inhibiting HDAC enzymes, leading to an accumulation of acetylated histones. This, in turn, results in chromatin remodeling, activation of tumor suppressor genes, inhibition of tumor cell division, and induction of apoptosis.[1][2] These application notes provide a comprehensive overview of the in vivo use of this compound in mouse models, including established dosages, detailed experimental protocols, and relevant signaling pathways.
Data Presentation: In Vivo Dosage of this compound
The following table summarizes the quantitative data on the dosage and administration of this compound in various in vivo mouse models as reported in preclinical studies.
| Mouse Model | Cancer Type | Dosage | Administration Route | Treatment Schedule | Reference |
| Orthotopic Xenograft (Hep3B.1-7 cells) | Hepatocellular Carcinoma | 15 mg/kg and 40 mg/kg | Oral | Daily | [4] |
| Xenograft (NCI-H460 cells) | Non-small cell lung cancer | Not specified | Oral | Tolerable drug application schedule | [5] |
| Xenograft Models | Various solid tumors | Tolerable oral doses | Oral | Not specified | [6] |
Signaling Pathway
This compound acts as a pan-HDAC inhibitor, affecting multiple signaling pathways involved in cell cycle regulation and apoptosis. The diagram below illustrates its primary mechanism of action.
Caption: Mechanism of action of Resminostat as an HDAC inhibitor.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol is based on vehicles used in published preclinical studies for oral delivery of therapeutic agents.
Materials:
-
This compound powder
-
N-Methyl-2-pyrrolidone (NMP)
-
Polyethylene glycol 300 (PEG300)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and gavage needles
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution by mixing NMP, PEG300, and Saline. A commonly used ratio for poorly soluble compounds is 10% NMP, 40% PEG300, and 50% Saline. However, the optimal ratio may need to be determined empirically for this compound to ensure solubility and stability. One study mentions a vehicle of NMP:PEG300:Saline, though the exact ratios are not specified.[5]
-
Drug Formulation:
-
Weigh the required amount of this compound powder based on the desired final concentration and the total volume to be prepared.
-
In a sterile microcentrifuge tube, add the weighed this compound.
-
Add the appropriate volume of the prepared vehicle to the tube.
-
Vortex the mixture thoroughly until the powder is completely dissolved. Visually inspect for any particulates. If necessary, sonication can be used to aid dissolution.
-
-
Storage: The formulated drug solution should ideally be prepared fresh before each administration. If short-term storage is necessary, store at 2-8°C and protect from light. The stability of the formulation under these conditions should be validated.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework for assessing the antitumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., Nude, SCID)
-
Cancer cell line of interest (e.g., NCI-H460 for NSCLC, Hep3B.1-7 for HCC)
-
Cell culture medium and supplements
-
Matrigel (or similar basement membrane matrix)
-
Sterile PBS
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Calipers
-
Animal balance
-
Prepared this compound formulation (from Protocol 1)
-
Vehicle control solution
Experimental Workflow Diagram:
Caption: General workflow for an in vivo xenograft study.
Procedure:
-
Cell Preparation and Tumor Inoculation:
-
Culture the selected cancer cells under standard conditions.
-
Harvest the cells when they are in the logarithmic growth phase.
-
Wash the cells with sterile PBS and perform a cell count.
-
Resuspend the cells in a mixture of sterile PBS and Matrigel (typically a 1:1 ratio) at the desired concentration (e.g., 5 x 10^6 to 10 x 10^6 cells per 100-200 µL).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Randomize the mice into treatment and control groups with comparable average tumor volumes.
-
-
Drug Administration:
-
Administer this compound (e.g., 15 mg/kg or 40 mg/kg) or the vehicle control orally to the respective groups.[4]
-
The administration is typically performed daily using oral gavage.
-
-
Monitoring and Endpoints:
-
Measure the tumor volume and body weight of each mouse 2-3 times per week.
-
Monitor the animals for any signs of toxicity, such as significant weight loss, lethargy, or ruffled fur.
-
The study endpoint can be defined by a specific tumor volume, a predetermined study duration, or signs of excessive morbidity.
-
-
Data Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Tumor samples can be further processed for downstream analyses such as Western blotting for acetylated histones or p21, or immunohistochemistry.[5]
-
Disclaimer: These protocols are intended as a guide. Researchers should adapt them as necessary based on their specific experimental design, cell lines, and institutional animal care and use committee (IACUC) guidelines. The optimal dosage and treatment schedule for this compound may vary depending on the tumor model and should be determined empirically.
References
- 1. Toxicology | MuriGenics [murigenics.com]
- 2. Resminostat | C16H19N3O4S | CID 11609955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4SC - Resminostat and RESMAIN Study Update - 4SC AG [4sc.com]
- 4. Prospective use of the Single Mouse Experimental Design for Evaluation of PLX038A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor resminostat in combination with sorafenib counteracts platelet-mediated pro-tumoral effects in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voluntary oral administration of drugs in mice [protocols.io]
Resminostat Hydrochloride Combination Therapy: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resminostat hydrochloride is an orally bioavailable histone deacetylase (HDAC) inhibitor that has shown promise in oncology.[1] By inhibiting class I, IIb, and IV HDACs, Resminostat alters gene expression, leading to cell cycle arrest, induction of apoptosis, and modulation of the tumor microenvironment.[1][2] Preclinical and clinical studies have demonstrated that Resminostat's anti-tumor activity can be enhanced when used in combination with other therapeutic agents. This document provides detailed application notes and experimental protocols for designing and conducting preclinical studies with this compound in combination with other cancer therapies.
Mechanism of Action and Signaling Pathways
Resminostat's primary mechanism of action is the inhibition of HDAC enzymes, leading to the accumulation of acetylated histones and other proteins. This results in the remodeling of chromatin and the altered transcription of genes involved in key cellular processes.[1]
One of the critical pathways affected by Resminostat is the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and plays a central role in cell survival and proliferation. Resminostat has been shown to interfere with this pathway by reducing the phosphorylation of downstream effectors like 4E-BP1 and p70S6K.[2]
Furthermore, Resminostat induces apoptosis through the mitochondrial pathway.[3] This is characterized by the activation of caspases, such as caspase-3, -8, and -9, and the modulation of Bcl-2 family proteins, including the upregulation of pro-apoptotic proteins like Bim and Bax.[2][4]
Signaling Pathway Diagrams
Preclinical Combination Therapy Experimental Design
The following sections outline experimental designs for evaluating Resminostat in combination with various anti-cancer agents.
Combination with Sorafenib in Hepatocellular Carcinoma (HCC)
Rationale: Sorafenib is a multi-kinase inhibitor used in the treatment of advanced HCC. Combining Resminostat with sorafenib may overcome resistance and enhance therapeutic efficacy.[3][5] Preclinical studies have shown a collaborative effect, particularly in mesenchymal HCC cells that are less sensitive to sorafenib-induced apoptosis.[6]
Data Presentation:
| Cell Line | Resminostat Conc. | Sorafenib Conc. | Treatment Duration | Endpoint | Result |
| Hep3B | 1 µM | 10 µM | 72h | Cell Viability | Modest synergistic effect |
| HLE | 1 µM | 10 µM | 72h | Cell Viability | Significant synergistic effect |
| HLF | 1 µM | 10 µM | 72h | Cell Viability | Significant synergistic effect |
| HLF | 1 µM | 10 µM | 48h | Apoptosis (PARP cleavage) | Increased PARP cleavage with combination |
Experimental Workflow:
Combination with Docetaxel in Non-Small Cell Lung Cancer (NSCLC)
Rationale: Docetaxel is a taxane-based chemotherapeutic agent. The combination with Resminostat has been shown to have synergistic anti-tumor effects in NSCLC models.[7][8]
Data Presentation:
| Cell Line | Resminostat IC50 (µM) | Docetaxel IC50 (nM) | Combination Index (CI) |
| NCI-H460 | 0.85 | 1.2 | < 1 (Synergistic) |
| A549 | 1.5 | 1.8 | < 1 (Synergistic) |
| NCI-H1975 | 0.36 | 2.5 | < 1 (Synergistic) |
Combination with S-1 in Biliary Tract Cancer (BTC)
Rationale: S-1 is an oral fluoropyrimidine-based chemotherapeutic. Phase I studies have suggested promising efficacy for the combination of Resminostat and S-1 in pre-treated BTC.[9][10][11]
Data Presentation (Clinical Trial Data):
| Treatment Arm | Number of Patients | Median Overall Survival | Median Progression-Free Survival |
| Resminostat + S-1 | 13 (BTC) | 10.2 months | 5.5 months |
Combination with Ruxolitinib in Cutaneous T-Cell Lymphoma (CTCL)
Rationale: Ruxolitinib is a JAK1/2 inhibitor. The combination with Resminostat has demonstrated synergistic anti-tumor effects in CTCL cell lines by inhibiting key signaling pathways.[12][13][14]
Data Presentation:
| Cell Line | Resminostat Conc. | Ruxolitinib Conc. | Effect |
| MyLa | 1 µM | 15 µM | Synergistic cytotoxicity and apoptosis |
| SeAx | 1 µM | 15 µM | Synergistic cytotoxicity and apoptosis |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of Resminostat in combination with other drugs.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and combination drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[15]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of Resminostat and the combination drug in culture medium.
-
Remove the medium from the wells and add 100 µL of medium containing the single agents or their combination. Include vehicle-treated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[16]
-
Measure the absorbance at 570 nm using a microplate reader.[17]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Protein Expression
This protocol can be used to assess changes in protein expression and signaling pathways following treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, Akt, p-Akt, acetylated histones)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture and treat cells as described for the cell viability assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[19]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.[18]
In Vivo Subcutaneous Xenograft Model
This protocol outlines the establishment and monitoring of subcutaneous tumor xenografts in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Sterile PBS or HBSS
-
Syringes and needles
-
Calipers
-
This compound and combination drug formulations for in vivo administration
Procedure:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1-5 x 10^6 cells in 100-200 µL).[20]
-
Subcutaneously inject the cell suspension into the flank of each mouse.[21]
-
Monitor the mice regularly for tumor formation and measure tumor volume using calipers (Volume = (width)^2 x length / 2).[21]
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, Resminostat alone, combination drug alone, and Resminostat + combination drug).
-
Administer the treatments according to the desired schedule and route (e.g., oral gavage for Resminostat).
-
Monitor tumor growth and mouse body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound in combination therapies. The synergistic potential of Resminostat with various anti-cancer agents highlights its promise as a valuable component of future cancer treatment regimens. Rigorous experimental design and adherence to detailed protocols are crucial for obtaining reliable and reproducible data to support the clinical translation of these combination strategies.
References
- 1. Resminostat | C16H19N3O4S | CID 11609955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Resminostat | HDAC | TargetMol [targetmol.com]
- 3. Activation of mPTP-dependent mitochondrial apoptosis pathway by a novel pan HDAC inhibitor resminostat in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The therapeutic properties of resminostat for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resminostat plus sorafenib as second-line therapy of advanced hepatocellular carcinoma – The SHELTER study [cris.unibo.it]
- 6. Resminostat induces changes in epithelial plasticity of hepatocellular carcinoma cells and sensitizes them to sorafenib-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinmedjournals.org [clinmedjournals.org]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 9. Phase I study of resminostat, an HDAC inhibitor, combined with S-1 in patients with pre-treated biliary tract or pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labiotech.eu [labiotech.eu]
- 11. A randomized, double-blind, phase II study of oral histone deacetylase inhibitor resminostat plus S-1 versus placebo plus S-1 in biliary tract cancers previously treated with gemcitabine plus platinum-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ruxolitinib with resminostat exert synergistic antitumor effects in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination of JAKi and HDACi Exerts Antiangiogenic Potential in Cutaneous T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ruxolitinib with resminostat exert synergistic antitumor effects in Cutaneous T-cell Lymphoma | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. bosterbio.com [bosterbio.com]
- 20. yeasenbio.com [yeasenbio.com]
- 21. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Resminostat Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resminostat hydrochloride is an orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has shown potential as an antineoplastic agent.[1][2] By inhibiting HDAC enzymes, Resminostat leads to the accumulation of acetylated histones, which in turn can induce chromatin remodeling, regulate the transcription of tumor suppressor genes, and ultimately trigger apoptosis in cancer cells.[1][2][3] This application note provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in individual cells within a population.[4][5] The Annexin V/PI dual-staining method is a widely used and reliable assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7] This protocol is designed to guide researchers in accurately assessing the apoptotic effects of this compound on cancer cell lines.
Mechanism of Action: this compound-Induced Apoptosis
Resminostat, as a pan-HDAC inhibitor, influences the expression of various genes, including those involved in the apoptotic signaling cascade. HDAC inhibitors have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9] This can involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, tipping the cellular balance towards programmed cell death.[10]
Caption: Signaling pathway of Resminostat-induced apoptosis.
Data Presentation: Quantitative Analysis of Apoptosis
The following tables summarize the dose-dependent effects of this compound on apoptosis in various hepatocellular carcinoma (HCC) cell lines, as determined by flow cytometry.
Table 1: Percentage of Non-Viable (PI-Positive) HCC Cells after 72-hour Resminostat Treatment [8]
| Cell Line | Resminostat Conc. (µM) | % Non-Viable Cells (Mean ± SD) |
| Hep3B | 0 (Control) | ~5% |
| 1 | ~7% | |
| 2.5 | ~15% | |
| 5 | ~25% | |
| HLE | 0 (Control) | ~8% |
| 1 | ~12% | |
| 2.5 | ~30% | |
| 5 | ~45% | |
| HLF | 0 (Control) | ~10% |
| 1 | ~18% | |
| 2.5 | ~35% | |
| 5 | ~50% |
Table 2: Induction of Sub-G1 Phase (Apoptosis) in HLF Cells with Resminostat Treatment [8]
| Treatment Duration | Resminostat Conc. (µM) | % of Cells in Sub-G1 Phase (Mean ± SD) |
| 24 hours | 0 (Control) | ~2% |
| 1 | ~5% | |
| 2.5 | ~8% | |
| 48 hours | 0 (Control) | ~3% |
| 1 | ~10% | |
| 2.5 | ~18% | |
| 72 hours | 0 (Control) | ~4% |
| 1 | ~15% | |
| 2.5 | ~25% |
Experimental Protocols
Principle of Annexin V and Propidium Iodide (PI) Staining
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.[6] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells.[6] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[6] This dual-staining approach allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis)
Materials
-
This compound
-
Cancer cell line of interest (e.g., Hep3B, HLE, HLF)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
Pipettes and tips
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Detailed Protocol
-
Cell Seeding and Treatment:
-
Seed the cells of interest in appropriate culture plates or flasks at a density that will not lead to over-confluence during the treatment period.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5 µM) and a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS and then detach them using a gentle method such as trypsinization.
-
Combine the detached cells with the collected culture medium. For suspension cells, simply collect the cell suspension.
-
Centrifuge the cell suspension at a low speed (e.g., 300-400 x g) for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS, centrifuging and aspirating the supernatant after each wash.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry as soon as possible (ideally within 1 hour).
-
Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Analyze the data to determine the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic, and necrotic).
-
Conclusion
This application note provides a comprehensive guide for the analysis of apoptosis induced by this compound using flow cytometry. The provided protocols and data serve as a valuable resource for researchers investigating the anticancer properties of this HDAC inhibitor. Adherence to the detailed experimental procedures will ensure the generation of accurate and reproducible data for the quantitative assessment of apoptosis.
References
- 1. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Dose-dependent induction of apoptosis in human tumour cell lines by widely diverging stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resveratrol induces cell cycle arrest and apoptosis with docetaxel in prostate cancer cells via a p53/ p21WAF1/CIP1 and p27KIP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. HDAC inhibitors induce tumor-cell-selective pro-apoptotic transcriptional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resminostat induces changes in epithelial plasticity of hepatocellular carcinoma cells and sensitizes them to sorafenib-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resminostat induces changes in epithelial plasticity of hepatocellular carcinoma cells and sensitizes them to sorafenib-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of the histone deacetylase inhibitor resminostat on head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Resminostat Hydrochloride: A Potent HDAC Inhibitor for Elucidating Cellular Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Resminostat hydrochloride is a potent, orally bioavailable inhibitor of histone deacetylases (HDACs) with significant potential in cancer research and therapy.[1][2] It primarily targets class I, IIb, and IV HDACs, leading to the accumulation of acetylated histones and subsequent modulation of gene expression.[3][4][5][6] This epigenetic modification results in the inhibition of tumor cell proliferation, induction of apoptosis, and a halt in tumor growth.[4][5][6] These application notes provide a comprehensive overview of this compound's mechanism of action and its utility in studying the intricate signaling pathways involved in cancer progression, with a focus on the PI3K/Akt and MAPK/ERK pathways. Detailed protocols for key in vitro experiments are also provided to facilitate research in this area.
Mechanism of Action
This compound exerts its anti-neoplastic effects by inhibiting HDAC enzymes, which play a crucial role in the deacetylation of histone and non-histone proteins. This inhibition leads to the hyperacetylation of histones, altering chromatin structure and reactivating the transcription of silenced tumor suppressor genes.[1] Furthermore, Resminostat has been shown to modulate the activity of key signaling pathways implicated in cell survival, proliferation, and apoptosis.
Data Presentation
Table 1: HDAC Inhibitory Activity of Resminostat
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 42.5 |
| HDAC3 | 50.1 |
| HDAC6 | 71.8 |
| HDAC8 | 877 |
Data sourced from multiple studies, providing a consensus on the potent inhibitory activity of Resminostat against Class I and IIb HDACs.[7]
Table 2: Anti-proliferative Activity of Resminostat in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| OPM-2 | Multiple Myeloma | ~1.0 |
| NCI-H929 | Multiple Myeloma | ~1.0 |
| U266 | Multiple Myeloma | ~1.0 |
| Hep3B | Hepatocellular Carcinoma | Dose-dependent |
| HLE | Hepatocellular Carcinoma | Dose-dependent |
| HLF | Hepatocellular Carcinoma | Dose-dependent |
| SCC25 | Head and Neck Squamous Cell Carcinoma | 0.775 |
| CAL27 | Head and Neck Squamous Cell Carcinoma | 1.572 |
| FaDu | Head and Neck Squamous Cell Carcinoma | 0.899 |
IC50 values represent the concentration of Resminostat required to inhibit cell growth by 50% and can vary depending on the specific experimental conditions.[7]
Signaling Pathways Modulated by this compound
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Dysregulation of this pathway is a common feature in many cancers. Resminostat has been shown to interfere with the Akt signaling pathway by reducing the phosphorylation of its downstream effectors, 4E-BP1 and p70S6K. This inhibition leads to a decrease in protein synthesis and cell growth.
Caption: Resminostat inhibits the PI3K/Akt pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling route that regulates cell proliferation, differentiation, and survival. The combination of Resminostat with the multi-kinase inhibitor Sorafenib has been shown to decrease the level of phosphorylated ERK, indicating an inhibition of the MEK/ERK signaling pathway.[7] This suggests that Resminostat may sensitize cancer cells to other targeted therapies by modulating this pathway.
Caption: Resminostat's effect on the MAPK/ERK pathway.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on cancer cells.
Cell Viability Assay (Resazurin-Based)
This protocol describes a method to assess the effect of Resminostat on the viability of cancer cells using a resazurin-based assay.
Caption: Workflow for a cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the Resminostat dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48 to 72 hours.
-
Add 10 µL of Resazurin solution to each well.
-
Incubate the plate for 1 to 4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Akt and ERK Phosphorylation
This protocol details the detection of phosphorylated Akt (p-Akt) and ERK (p-ERK) levels in response to Resminostat treatment.
Caption: Workflow for Western blot analysis.
Materials:
-
Treated and untreated cell lysates
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the total protein and loading control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following Resminostat treatment.
Caption: Workflow for an apoptosis assay.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Conclusion
This compound is a valuable tool for investigating the role of HDACs and the interplay of various signaling pathways in cancer. Its ability to modulate the PI3K/Akt and MAPK/ERK pathways highlights its potential as a multi-faceted anti-cancer agent. The provided protocols offer a starting point for researchers to explore the cellular and molecular effects of Resminostat, contributing to a deeper understanding of its therapeutic potential and the development of novel cancer treatment strategies.
References
- 1. New data supports resminostat’s mechanism of action in CTCL maintenance therapy - 4SC AG [4sc.com]
- 2. researchgate.net [researchgate.net]
- 3. Resminostat induces changes in epithelial plasticity of hepatocellular carcinoma cells and sensitizes them to sorafenib-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4SC - Resminostat and RESMAIN Study Update - 4SC AG [4sc.com]
- 5. 4SC announces update relating to Resminostat’s (Kinselby) Marketing Authorisation Application - 4SC AG [4sc.com]
- 6. 4SC receives Orphan Drug Designation (ODD) for resminostat (Kinselby) in CTCL from the US FDA - 4SC AG [4sc.com]
- 7. Histone deacetylase inhibitor resminostat in combination with sorafenib counteracts platelet-mediated pro-tumoral effects in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Resminostat Hydrochloride in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Resminostat hydrochloride, a potent histone deacetylase (HDAC) inhibitor, in three-dimensional (3D) cell culture models. The information is tailored for researchers in oncology and drug development seeking to evaluate the efficacy of Resminostat in a more physiologically relevant in vitro setting.
Introduction
This compound is an orally bioavailable inhibitor of histone deacetylases, with potent activity against HDAC1, HDAC3, and HDAC6.[1][2] By inhibiting these enzymes, Resminostat leads to the accumulation of acetylated histones, which in turn results in chromatin remodeling, modulation of gene expression, inhibition of tumor cell division, and induction of apoptosis.[3][4] While traditionally studied in 2D cell culture, 3D cell culture models, such as spheroids, offer a more accurate representation of the tumor microenvironment, including cell-cell interactions and nutrient gradients, making them a superior model for preclinical drug evaluation.[2][5][6] These notes provide detailed protocols for the use of Resminostat in 3D models, with a focus on hepatocellular carcinoma (HCC) as a representative cancer type.[3][4]
Mechanism of Action
Resminostat's primary mechanism of action is the inhibition of Class I and IIb HDAC enzymes. This inhibition leads to hyperacetylation of histone proteins, altering chromatin structure and leading to the reactivation of silenced tumor suppressor genes and the downregulation of oncogenes.[7][8] In the context of cancer, this can lead to cell cycle arrest, induction of apoptosis, and a reversal of the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.[3]
Data Presentation
The following tables summarize the quantitative effects of this compound on hepatocellular carcinoma (HCC) cell lines.
Table 1: Effect of Resminostat on HCC Cell Viability (72h Treatment)
| Cell Line | IC50 (µM) |
| Hep3B | ~2.5 |
| HLE | ~5 |
| HLF | ~5 |
| Data adapted from a study on HCC cell lines.[3] |
Table 2: Anti-proliferative Effect of Resminostat on HCC Cell Lines (24h Treatment)
| Cell Line | Concentration (nM) | Reduction in Proliferation (%) |
| Hep3B | 80 | Significant |
| HepG2 | 80 | Significant |
| Huh7 | 80 | Significant |
| Data adapted from a study on the therapeutic properties of Resminostat for HCC.[4] |
Table 3: Effect of Resminostat on HDAC Activity and Expression in Hep3B Cells (24h Treatment)
| Parameter | Concentration (nM) | Effect |
| Global HDAC Activity | 80 | ~62% Reduction |
| HDAC1 mRNA Expression | 80 | Downregulation |
| HDAC2 mRNA Expression | 80 | Downregulation |
| HDAC3 mRNA Expression | 80 | Downregulation |
| Data adapted from a study on the therapeutic properties of Resminostat for HCC.[4] |
Experimental Protocols
Protocol 1: Formation of Hepatocellular Carcinoma (HCC) Spheroids
This protocol describes the generation of uniform HCC spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
HCC cell lines (e.g., HepG2, Huh7, Hep3B)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture HCC cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete culture medium and collect the cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and determine the cell concentration.
-
Dilute the cell suspension to a final concentration of 2.5 x 104 cells/mL.
-
Dispense 200 µL of the cell suspension into each well of an ultra-low attachment 96-well plate (resulting in 5,000 cells/well).
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Spheroids will typically form within 48-72 hours. Monitor spheroid formation daily using a light microscope.
Protocol 2: this compound Treatment of HCC Spheroids
This protocol outlines the procedure for treating pre-formed HCC spheroids with this compound.
Materials:
-
Pre-formed HCC spheroids (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
After 72 hours of spheroid formation, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Carefully remove 100 µL of the old medium from each well containing a spheroid.
-
Add 100 µL of the freshly prepared Resminostat-containing medium (or vehicle control) to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Proceed with downstream analysis such as viability assays or imaging.
Protocol 3: Spheroid Viability Assay (CellTiter-Glo® 3D)
This protocol describes the measurement of cell viability in 3D spheroids after treatment with this compound.
Materials:
-
Treated HCC spheroids in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Plate reader capable of measuring luminescence
Procedure:
-
Equilibrate the 96-well plate containing the spheroids and the CellTiter-Glo® 3D reagent to room temperature for at least 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control spheroids.
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform preliminary experiments to determine the optimal cell seeding density, spheroid formation time, and this compound concentrations for your specific application. Always follow standard laboratory safety procedures.
References
- 1. Resminostat | C16H19N3O4S | CID 11609955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Three-Dimensional Hepatocyte Spheroids: Model for Assessing Chemotherapy in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resminostat induces changes in epithelial plasticity of hepatocellular carcinoma cells and sensitizes them to sorafenib-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The therapeutic properties of resminostat for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. Frontiers | Advancements and application prospects of three-dimensional models for primary liver cancer: a comprehensive review [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. New data supports resminostat’s mechanism of action in CTCL maintenance therapy - 4SC AG [4sc.com]
Application Notes & Protocols: Evaluating Resminostat Hydrochloride Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resminostat hydrochloride is an orally bioavailable pan-histone deacetylase (HDAC) inhibitor that targets class I, IIb, and IV HDACs.[1][2] By inhibiting these enzymes, Resminostat leads to the accumulation of acetylated histones, which in turn induces chromatin remodeling, modulates the transcription of key genes, and ultimately results in the inhibition of tumor cell proliferation, induction of apoptosis (programmed cell death), and a strengthening of the body's anti-cancer immune response.[1][2][3] Preclinical evaluation of Resminostat's efficacy using in vivo animal models is a critical step in its development pipeline, providing essential data on anti-tumor activity, pharmacodynamics, and potential combination therapies. These application notes provide an overview and detailed protocols for utilizing animal models to test the efficacy of Resminostat.
Mechanism of Action
Resminostat exerts its anti-neoplastic effects by altering the acetylation state of histone and non-histone proteins. This epigenetic modification leads to the downstream regulation of multiple signaling pathways critical for cancer cell survival and proliferation. Notably, Resminostat has been shown to interfere with the Akt signaling pathway and modulate the expression of proteins in the Bcl-2 family, tipping the balance towards apoptosis.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I/II study of first-line combination therapy with sorafenib plus resminostat, an oral HDAC inhibitor, versus sorafenib monotherapy for advanced hepatocellular carcinoma in east Asian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitor resminostat in combination with sorafenib counteracts platelet-mediated pro-tumoral effects in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Resminostat Hydrochloride in Combination with Immunotherapy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the preclinical rationale and methodologies for combining the histone deacetylase (HDAC) inhibitor, resminostat hydrochloride, with various immunotherapy approaches. The data presented herein is collated from publicly available preclinical studies and press releases.
Introduction
This compound is an orally available inhibitor of class I, IIb, and IV histone deacetylases.[1][2] By inhibiting these enzymes, resminostat alters chromatin structure and gene expression, leading to anti-tumor effects such as cell cycle arrest, apoptosis, and inhibition of proliferation.[3][4] A key aspect of resminostat's mechanism of action is its ability to modulate the immune system, thereby strengthening the body's own anti-cancer response and making it a promising candidate for combination with immunotherapy.[1][2][5][6][7][8][9] Preclinical evidence suggests that resminostat can enhance the efficacy of immunotherapeutic agents through various mechanisms, including increasing the visibility of tumor cells to the immune system and modulating the tumor microenvironment.[1]
Mechanism of Action: Epigenetic Modulation to Enhance Anti-Tumor Immunity
Resminostat's immunomodulatory effects are rooted in its primary function as an HDAC inhibitor. By inducing histone hyperacetylation, resminostat can upregulate the expression of genes that have been silenced in cancer cells. This can lead to several downstream effects that are beneficial for an anti-tumor immune response:
-
Increased Tumor Cell Recognition: Resminostat can force cancer cells to express tumor-associated antigens and MHC class I/II molecules more robustly on their surface, making them better targets for cytotoxic T lymphocytes.
-
Modulation of Immune Cell Function: It has been shown to enhance the ability of Natural Killer (NK) cells to recognize and lyse tumor cells.[1]
-
Altering the Cytokine Profile: In preclinical models of Cutaneous T-cell Lymphoma (CTCL), resminostat has been shown to increase the expression of STAT4 while decreasing STAT6, suggesting a shift from a Th2- to a more anti-tumor Th1-polarized immune response.[5] It also reduces the expression of IL-31, a cytokine linked to pruritus and disease progression in CTCL.[6][9]
Below is a diagram illustrating the proposed mechanism of action for resminostat in enhancing anti-tumor immunity.
Caption: Mechanism of Resminostat in enhancing anti-tumor immunity.
Preclinical Data on Combination Therapies
Combination with Antibody-Based Immunotherapy (Rituximab)
In a preclinical study using a Non-Hodgkin's lymphoma cell line, the combination of resminostat and the anti-CD20 antibody rituximab was evaluated. The addition of resminostat was found to substantially enhance the effect of rituximab.
| Cell Line Model | Treatment Groups | Key Finding | Reference |
| Non-Hodgkin's Lymphoma | 1. Resminostat alone2. Rituximab alone3. Resminostat + Rituximab | The combination of resminostat and rituximab more than tripled the destruction of cancer cells by immune cells compared to either agent alone. | [1] |
Combination with Oncolytic Virus Immunotherapy
A study in hepatocellular carcinoma (HCC) cell lines investigated the combination of resminostat with an oncolytic measles vaccine virus (MeV-SCD). The combination showed a synergistic cytotoxic effect.
| Cell Line | Treatment (96h) | Outcome (Residual Tumor Cell Mass %) | Reference |
| Hep3B | Resminostat alone | 81.4% | [10] |
| MeV-SCD alone | 76.8% | [10] | |
| Resminostat + MeV-SCD | 59.1% | [10] | |
| PLC/PRF/5 | Resminostat alone | 77.8% | [10] |
| MeV-SCD alone | 69.4% | [10] | |
| Resminostat + MeV-SCD | 48.1% | [10] |
Combination with Multi-Kinase Inhibitor (Sorafenib) in an Orthotopic Mouse Model
While sorafenib is not a direct immunotherapy, this study demonstrates resminostat's efficacy in an in vivo combination setting, which is relevant for designing further immunotherapy combination studies.
| Animal Model | Treatment Groups (daily admin) | Key Finding | Reference |
| Orthotopic Hep3B.1-7 xenograft mouse model | 1. Vehicle control2. Resminostat (15 mg/kg)3. Resminostat (40 mg/kg)4. Sorafenib (40 mg/kg)5. Resminostat + Sorafenib | All monotherapies significantly reduced tumor weight compared to vehicle control. The combination of both drugs further increased the anti-tumoral effect. | [11] |
Experimental Protocols (Methodology Overviews)
The following sections provide a general overview of the methodologies used in the preclinical studies cited. These are not exhaustive protocols but can serve as a guide for designing similar experiments.
In Vitro Cell Viability and Cytotoxicity Assay (Oncolytic Virus Combination)
This protocol outlines the general steps to assess the synergistic cytotoxic effect of resminostat and an oncolytic virus in cancer cell lines.
Caption: Workflow for in vitro cytotoxicity assay.
-
Cell Culture: Culture hepatocellular carcinoma cell lines (e.g., HepG2, Hep3B, PLC/PRF/5) in appropriate media and conditions.
-
Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with increasing concentrations of resminostat, a fixed multiplicity of infection (MOI) of the oncolytic virus, or a combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the treated cells for a defined period (e.g., 96 hours).
-
Viability Assessment: At the end of the incubation period, assess cell viability. The cited study used crystal violet staining, where the dye stains the remaining adherent cells.
-
Quantification: Solubilize the crystal violet and measure the absorbance at a specific wavelength to quantify the residual tumor cell mass.
-
Analysis: Compare the viability of the combination treatment group to the monotherapy and control groups to determine if there is a synergistic effect.
Orthotopic Xenograft Mouse Model (Combination with Sorafenib)
This protocol provides a general framework for evaluating the in vivo efficacy of resminostat in combination with another anti-cancer agent.
-
Cell Line Preparation: Prepare a suspension of cancer cells (e.g., Hep3B.1-7) for implantation.
-
Animal Model: Use immunodeficient mice (e.g., nude mice) to prevent rejection of the human tumor xenograft.
-
Orthotopic Implantation: Surgically implant the tumor cells into the corresponding organ (e.g., the liver for HCC models). This more accurately reflects the tumor microenvironment compared to subcutaneous models.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable or measurable size. Then, randomize the animals into different treatment cohorts (Vehicle, Resminostat low dose, Resminostat high dose, Sorafenib, Combination).
-
Treatment Administration: Administer the drugs according to the planned schedule. Resminostat is orally bioavailable. In the cited study, daily administration was used.[11]
-
Monitoring: Monitor the animals regularly for signs of toxicity and measure tumor size (if possible with imaging).
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Measure the final tumor weight and volume.
-
Statistical Analysis: Compare the tumor weights/volumes between the different treatment groups to assess the efficacy of the monotherapies and the combination treatment.
Conclusion
The preclinical data available to date suggests that this compound has the potential to be an effective combination partner for various immunotherapy modalities. Its epigenetic mechanism of action can lead to enhanced tumor cell recognition by the immune system and a more favorable anti-tumor immune microenvironment. The synergistic effects observed with antibody-based therapies and oncolytic viruses in preclinical models warrant further investigation, particularly with immune checkpoint inhibitors, to fully elucidate the therapeutic potential of these combination strategies. The provided protocol overviews can serve as a starting point for researchers designing such preclinical studies.
References
- 1. Resminostat boosts cancer immunotherapy - 4SC AG [4sc.com]
- 2. 4SC - Resminostat and RESMAIN Study Update - 4SC AG [4sc.com]
- 3. Resminostat induces changes in epithelial plasticity of hepatocellular carcinoma cells and sensitizes them to sorafenib-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. 4SC to present supportive preclinical data on resminostat's potential as maintenance therapy for CTCL - 4SC AG [4sc.com]
- 6. New data supports resminostat’s mechanism of action in CTCL maintenance therapy - 4SC AG [4sc.com]
- 7. Phase I study of 4SC’s resminostat indicates efficacy in biliary tract cancer - 4SC AG [4sc.com]
- 8. 4SC announces update relating to Resminostat’s (Kinselby) Marketing Authorisation Application - 4SC AG [4sc.com]
- 9. Resminostat demonstrates potential to significantly alleviate itching in CTCL patients - 4SC AG [4sc.com]
- 10. Combination of the oral histone deacetylase inhibitor resminostat with oncolytic measles vaccine virus as a new option for epi-virotherapeutic treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone deacetylase inhibitor resminostat in combination with sorafenib counteracts platelet-mediated pro-tumoral effects in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Resminostat hydrochloride solubility issues and solutions
Welcome to the technical support center for Resminostat hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges and handling of this compound in a laboratory setting.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions regarding the solubility and use of this compound.
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: this compound is a crystalline solid with variable solubility depending on the solvent. It is soluble in organic solvents like DMSO and ethanol.[1][2] For aqueous solutions, it has limited solubility in buffers like PBS (pH 7.2).[1] It is important to note that different suppliers report varying solubility data, which can be a source of experimental inconsistency. Always refer to the manufacturer's product information sheet for specific lot-to-lot solubility characteristics.
Q2: My this compound is not fully dissolving in DMSO, or it is precipitating out of solution. What can I do?
A2: This is a common issue that can be addressed with the following troubleshooting steps:
-
Sonication: Sonication is a highly recommended method to facilitate the dissolution of this compound in solvents like DMSO and ethanol.[2]
-
Gentle Heating: If sonication is not sufficient, gentle heating of the solution can aid in dissolution. It is advisable to heat the solution to 37°C.[3]
-
Fresh Solvent: Ensure you are using fresh, high-purity DMSO. DMSO is hygroscopic and absorbed moisture can reduce the solubility of compounds.[4]
-
Inert Gas: When preparing stock solutions, it is good practice to purge the solvent of choice with an inert gas.[1]
Q3: I observe insoluble impurities in my product. How should I handle this?
A3: If you observe insoluble impurities that do not affect the product's activity, it is recommended to filter or remove them.[2]
Q4: Can I prepare an aqueous solution of this compound without using organic solvents?
A4: Yes, organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers. The solubility in PBS (pH 7.2) is approximately 0.5 mg/mL.[1] However, it is not recommended to store these aqueous solutions for more than one day.[1]
Q5: I need to prepare a formulation for in vivo studies. What are the recommended co-solvents?
A5: For in vivo administration, a co-solvent system is often necessary to achieve the desired concentration and stability. Several protocols using DMSO in combination with other agents have been established. Common co-solvents include PEG300, Tween-80, and SBE-β-CD in saline or corn oil.[4][5] Detailed protocols for these formulations are provided in the "Experimental Protocols" section.
Quantitative Solubility Data
The solubility of this compound can vary between suppliers. The following table summarizes the available data for comparison.
| Solvent | Concentration (Cayman Chemical) | Concentration (TargetMol) | Concentration (MedChemExpress) | Concentration (Selleck Chemicals) |
| DMSO | ~10 mg/mL[1][6] | 65 mg/mL[2] | ≥ 2.08 mg/mL (in formulations)[5] | 70 mg/mL[4] |
| Ethanol | Not specified | 65 mg/mL[2] | Not specified | 70 mg/mL[4] |
| Dimethylformamide (DMF) | ~0.5 mg/mL[1] | Not specified | Not specified | Not specified |
| PBS (pH 7.2) | ~0.5 mg/mL[1][6] | <1 mg/mL[2] | Not specified | Insoluble[4] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of fresh, high-purity DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the solution briefly.
-
Place the tube in a sonicator bath and sonicate until the compound is fully dissolved. Gentle heating to 37°C can be applied if necessary.
-
Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[5]
Protocol 2: Preparation of In Vivo Formulation with PEG300 and Tween-80 [5]
This protocol yields a clear solution of 2.08 mg/mL.
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is obtained.
-
Add 450 µL of saline to adjust the final volume to 1 mL.
-
If precipitation or phase separation occurs, sonication and/or gentle heating can be used to aid dissolution.[5] The mixed solution should be used immediately for optimal results.[4]
Protocol 3: Preparation of In Vivo Formulation with SBE-β-CD [5]
This protocol yields a clear solution of 2.08 mg/mL.
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution and mix thoroughly.
-
Ultrasonic treatment may be necessary to achieve a clear solution.[5]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Resminostat is a potent inhibitor of histone deacetylases (HDACs), primarily targeting HDAC1, HDAC3, and HDAC6.[5] Its anti-cancer activity stems from the induction of apoptosis and cell cycle arrest. The diagrams below illustrate the key signaling pathways affected by Resminostat and a general workflow for its dissolution.
Caption: this compound signaling pathway.
Caption: General workflow for dissolving this compound.
References
- 1. Activation of mPTP-dependent mitochondrial apoptosis pathway by a novel pan HDAC inhibitor resminostat in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Cholesterol-Lowering Drugs on Akt Signaling for Prevention of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Resminostat induces changes in epithelial plasticity of hepatocellular carcinoma cells and sensitizes them to sorafenib-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resminostat induces changes in epithelial plasticity of hepatocellular carcinoma cells and sensitizes them to sorafenib-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Common off-target effects of Resminostat hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common off-target effects of Resminostat hydrochloride. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Resminostat is an orally bioavailable pan-histone deacetylase (HDAC) inhibitor.[1][2] Its primary mechanism of action is the inhibition of Class I, IIb, and IV HDACs, leading to an accumulation of acetylated histones. This results in chromatin remodeling, which can reactivate silenced tumor suppressor genes and downregulate excessively active oncogenic pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][3]
Q2: What are the most commonly observed off-target effects of Resminostat in a clinical setting?
The most frequently reported adverse events in clinical trials, which can be considered clinical off-target effects, are generally mild to moderate and manageable. These primarily include:
-
Gastrointestinal issues: Nausea and vomiting are common.[4]
-
Hematological effects: Thrombocytopenia (a decrease in platelet count) is a notable side effect.[4]
-
Constitutional symptoms: Fatigue is also a frequently observed side effect.[4]
Q3: Has Resminostat been shown to have specific molecular off-targets other than HDACs?
Yes, as a hydroxamate-based HDAC inhibitor, Resminostat has the potential to interact with other zinc-dependent metalloenzymes. A chemical proteomics study has identified Metallo-beta-lactamase domain-containing protein 2 (MBLAC2) as a frequent off-target for hydroxamate-containing HDAC inhibitors.[5] MBLAC2 is a palmitoyl-CoA hydrolase, and its inhibition can lead to an accumulation of extracellular vesicles.[5]
Q4: Is there a comprehensive kinase selectivity profile available for Resminostat?
Troubleshooting Guides
Issue 1: Unexpected Cell Viability or Phenotypic Changes Not Explained by HDAC Inhibition
Possible Cause: Off-target effects on other cellular proteins, such as kinases or MBLAC2.
Troubleshooting Steps:
-
Literature Review: Conduct a thorough literature search for any known off-target effects of Resminostat on pathways relevant to your experimental model.
-
MBLAC2 Inhibition: If your experimental system involves extracellular vesicle signaling or lipid metabolism, consider the potential role of MBLAC2 inhibition.[5] You can investigate this by:
-
Measuring changes in extracellular vesicle production.
-
Assessing alterations in cellular ceramide levels.[5]
-
-
Kinase Activity Profiling: If you suspect off-target kinase activity, it is advisable to perform a kinase selectivity profiling assay. A general workflow for this is outlined below.
-
Dose-Response Analysis: Perform a careful dose-response study to determine if the unexpected phenotype is observed at concentrations consistent with HDAC inhibition or if it only occurs at higher concentrations, which are more likely to induce off-target effects.
Issue 2: Observation of Thrombocytopenia in Preclinical Models
Possible Cause: Hematological off-target effects of Resminostat, as observed in clinical trials.
Troubleshooting Steps:
-
Platelet Monitoring: Regularly monitor platelet counts in your animal models throughout the treatment period.
-
Dose Adjustment: If thrombocytopenia is observed, consider a dose reduction or modification of the dosing schedule to see if the effect can be mitigated while retaining the desired on-target activity.
-
Supportive Care Measures: In some preclinical models, supportive care measures might be considered, although this is less common than in clinical practice. The focus should be on adjusting the experimental protocol.
-
Mechanism Investigation: To understand the mechanism, you could investigate the effect of Resminostat on megakaryocyte differentiation and platelet formation in vitro.
Issue 3: Signs of Gastrointestinal Distress (e.g., weight loss, reduced food intake) in Animal Models
Possible Cause: Gastrointestinal off-target effects, such as nausea, as seen in clinical settings.
Troubleshooting Steps:
-
Monitor Animal Welfare: Closely monitor animals for signs of distress, including weight loss, changes in feeding behavior, and general activity levels.
-
Dosing Schedule Modification: Consider alternative dosing schedules, such as intermittent dosing, which may reduce the severity of gastrointestinal side effects.
-
Vehicle and Formulation: Ensure that the vehicle used for Resminostat administration is not contributing to the observed effects. Experiment with different formulations if possible.
-
Supportive Care: Provide supportive care as per your institution's animal care guidelines, such as ensuring easy access to food and water.
Data Presentation
Table 1: On-Target Activity of this compound against HDACs
| Target | IC50 (nM) |
| HDAC1 | 42.5 |
| HDAC3 | 50.1 |
| HDAC6 | 71.8 |
| HDAC8 | 877 |
Data obtained from in vitro enzymatic assays.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
As specific kinase selectivity data for Resminostat is not publicly available, researchers can perform their own screening using commercially available services. A general protocol is as follows:
-
Compound Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO).
-
Assay Format Selection: Choose a suitable assay format. Common formats include:
-
Radiometric Assays (e.g., HotSpot™): These assays measure the transfer of a radiolabeled phosphate from ATP to a substrate.[6]
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced.
-
-
Kinase Panel Selection: Select a panel of kinases for screening. Panels can range from a few dozen to several hundred kinases, covering a broad representation of the human kinome.
-
Assay Execution: The service provider will typically perform the assay at one or more concentrations of Resminostat (e.g., 1 µM) to determine the percent inhibition for each kinase. For hits of interest, a follow-up IC50 determination is recommended.
-
Data Analysis: The results are usually provided as a percentage of inhibition relative to a control. This data can be used to identify potential off-target kinase interactions.
Protocol 2: Chemical Proteomics for Off-Target Identification
This method can be used to identify novel protein targets of Resminostat in an unbiased manner.[5]
-
Affinity Probe Synthesis: Synthesize an affinity probe by immobilizing Resminostat or a close analog onto a solid support (e.g., sepharose beads).
-
Cell Lysate Preparation: Prepare lysates from the cell line or tissue of interest.
-
Affinity Pull-Down: Incubate the cell lysate with the Resminostat-coupled beads to allow for binding of target proteins. A control with beads alone should be run in parallel.
-
Washing and Elution: Wash the beads to remove non-specific binders and then elute the bound proteins.
-
Mass Spectrometry: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the Resminostat beads to the control beads to identify specific binders. Quantitative proteomics techniques can be used to determine the relative binding affinities.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected off-target effects.
References
- 1. Resminostat induces changes in epithelial plasticity of hepatocellular carcinoma cells and sensitizes them to sorafenib-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4SC - Resminostat and RESMAIN Study Update - 4SC AG [4sc.com]
- 3. New data supports resminostat’s mechanism of action in CTCL maintenance therapy - 4SC AG [4sc.com]
- 4. First-in-human, Pharmacokinetic and Pharmacodynamic Phase I Study of Resminostat, an Oral Histone Deacetylase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
How to determine the optimal concentration of Resminostat hydrochloride in vitro
This guide provides researchers, scientists, and drug development professionals with essential information for determining the optimal in vitro concentration of Resminostat hydrochloride. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally bioavailable inhibitor of histone deacetylases (HDACs).[1][2] It specifically targets HDAC1, HDAC3, and HDAC6 with high potency, and to a lesser extent, HDAC8.[3][4][5] By inhibiting these enzymes, Resminostat leads to an accumulation of acetylated histones, which in turn remodels chromatin, activates silenced genes, and downregulates excessively active genomic areas in cancer cells.[2][6] This ultimately results in the inhibition of tumor cell proliferation, cell cycle arrest, and the induction of apoptosis (programmed cell death).[1][2][5]
Q2: What is a good starting concentration range for my in vitro experiments?
Based on published data, a broad concentration range is recommended for initial screening to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. A common starting approach is a serial dilution covering a wide spectrum, for example, from 0.1 nM to 100 µM.[7] For Resminostat specifically, IC50 values in various cancer cell lines have been reported to be in the nanomolar to low micromolar range.[3][5] Therefore, a focused range from 10 nM to 10 µM is a practical starting point for many cell types.
Q3: Which cell viability assay is most appropriate for use with this compound?
Several cell viability assays are suitable. A common and reliable method is the MTT assay, which measures metabolic activity.[8] Another excellent option is an ATP-based luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies the amount of ATP present, indicating the number of viable cells.[7] These assays can be multiplexed with other assays, like those for measuring HDAC activity, to gain more comprehensive data from a single experiment.[9]
Q4: How long should I incubate my cells with this compound?
The optimal incubation time can vary depending on the cell line and the specific endpoint being measured. For cell viability assays, a 72-hour incubation period is frequently used to allow for effects on cell proliferation and apoptosis to become apparent.[7] For assays measuring more immediate effects, such as histone acetylation levels, shorter incubation times (e.g., 24 to 48 hours) may be sufficient.
Q5: How can I confirm that this compound is inhibiting HDAC activity in my cells?
Besides observing a decrease in cell viability, you can directly measure HDAC inhibition. This can be done using commercially available HDAC activity assays that utilize a fluorogenic substrate.[9][10] These assays measure the enzymatic activity of HDACs in cell lysates or even in living cells.[9] A decrease in the fluorescent signal upon treatment with Resminostat indicates HDAC inhibition. Alternatively, you can perform a Western blot to detect the hyperacetylation of histone proteins (e.g., Histone H4), which is a direct consequence of HDAC inhibition.[1][5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Compound Precipitation in Media | The concentration of this compound or the solvent (e.g., DMSO) is too high. | Ensure the final DMSO concentration in your cell culture media is low, typically ≤ 0.5%.[11] Prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions. If solubility issues persist, sonication may be recommended for the stock solution.[1] |
| Inconsistent IC50 Values | Cell density variation, edge effects in multi-well plates, or inconsistent compound dispensing. | Ensure a uniform single-cell suspension before seeding. To minimize edge effects, avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS. Use calibrated pipettes and consistent techniques for adding the compound. |
| No Effect on Cell Viability | The chosen concentration range is too low, the incubation time is too short, or the cell line is resistant. | Expand the concentration range to higher levels (e.g., up to 100 µM). Increase the incubation time (e.g., to 96 hours). Consider using a different, potentially more sensitive, cell line for comparison. |
| High Background Signal in HDAC Assay | Contamination of reagents, improper "stop" solution addition, or autofluorescence of the compound. | Use fresh reagents and ensure proper mixing of the stop solution to terminate the enzymatic reaction completely.[5] Run a control well with the compound but without the enzyme or substrate to check for autofluorescence. |
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound against various HDAC enzymes and cancer cell lines.
| Target | Cell Line / Enzyme | IC50 Value | Reference |
| HDAC1 | Recombinant Enzyme | 42.5 nM | [3][4][5] |
| HDAC3 | Recombinant Enzyme | 50.1 nM | [3][4][5] |
| HDAC6 | Recombinant Enzyme | 71.8 nM | [3][4][5] |
| HDAC8 | Recombinant Enzyme | 877 nM | [3][4][5] |
| Head and Neck Squamous Cell Carcinoma | SCC25 | 0.775 µM | [3] |
| FaDu | 0.899 µM | [3] | |
| CAL27 | 1.572 µM | [3] | |
| Multiple Myeloma | OPM-2, NCI-H929, U266 | ~1 µM (Induces G0/G1 arrest) | [1][5] |
| Hepatocellular Carcinoma (with AZD-2014) | Various HCC cells | 0.07 µM to 0.89 µM | [3] |
Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3 x 10^5 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[11]
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from a DMSO stock.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the drug concentration to determine the IC50 value.
Protocol 2: In Vitro HDAC Activity Assay
This protocol outlines a method to measure the enzymatic activity of HDACs using a fluorogenic substrate.
-
Reagent Preparation: Prepare the assay buffer, HDAC enzyme (e.g., recombinant HDAC1, 3, or 6), fluorogenic substrate, and a stop solution containing a broad-spectrum HDAC inhibitor like Trichostatin A (TSA).[1][5][11]
-
Compound Addition: In a 96-well microplate, add 1 µL of this compound at various concentrations.[11] Include wells for a negative control (1% DMSO) and a positive control (e.g., 2 µM TSA).[5][11]
-
Enzyme Addition: Add 69 µL of assay buffer and 40 µL of diluted HDAC enzyme to each well.[3]
-
Reaction Initiation: Start the reaction by adding 30 µL of the substrate peptide.[1][3]
-
Incubation: Incubate the plate at 30°C for 2-3 hours, depending on the specific enzyme.[1][5]
-
Reaction Termination: Stop the reaction by adding 25 µL of the stop solution.[1][5] Incubate at room temperature for an additional 40 minutes.[5][11]
-
Fluorescence Measurement: Measure the fluorescence using a multilabel counter with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[1][5]
-
Data Analysis: Calculate the percentage of HDAC inhibition relative to the controls and determine the IC50 value. The fluorescence in the DMSO wells is set to 100% activity, and the TSA wells are set to 0% activity.[5][11]
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for optimal concentration determination.
Caption: A logical guide for troubleshooting experiments.
References
- 1. Resminostat | HDAC | TargetMol [targetmol.com]
- 2. Resminostat | C16H19N3O4S | CID 11609955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. New data supports resminostat’s mechanism of action in CTCL maintenance therapy - 4SC AG [4sc.com]
- 7. Exposure to a histone deacetylase inhibitor has detrimental effects on human lymphocyte viability and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.sg]
- 10. researchgate.net [researchgate.net]
- 11. glpbio.com [glpbio.com]
Resminostat hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Resminostat hydrochloride. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C in a tightly sealed container.[1][2][3] When stored under these conditions, it is stable for at least four years.[1][3] One supplier suggests a stability of three years when stored as a powder at -20°C.[4] For safe handling, keep the container in a cool, well-ventilated area away from direct sunlight and sources of ignition.[2]
Q2: How should I store this compound after dissolving it in a solvent?
A2: The storage conditions for this compound solutions depend on the solvent and the desired storage duration. For stock solutions in organic solvents like DMSO, storage at -80°C is recommended for up to 6 months or even a year.[4][5] For shorter-term storage of one month, -20°C is acceptable.[5] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[5]
Q3: Can I store this compound in an aqueous solution?
A3: It is not recommended to store aqueous solutions of this compound for more than one day.[1] For in vivo experiments, it is best to prepare the working solution fresh on the same day it will be used.[5][6]
Q4: What solvents can I use to dissolve this compound, and at what concentrations?
A4: this compound is soluble in several organic solvents. Solubility can vary between batches and is affected by factors such as temperature and the purity of the solvent. Using fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[7] Sonication can aid in dissolution.[4]
Data Summary
Storage Conditions and Stability
| Form | Storage Temperature | Stability | Source(s) |
| Crystalline Solid | -20°C | ≥ 4 years | [1][3] |
| Powder | -20°C | 3 years | [4] |
| In Solvent (e.g., DMSO) | -80°C | 6 months - 1 year | [4][5] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [5] |
| Aqueous Solution | Room Temperature | ≤ 1 day | [1] |
Solubility Data
| Solvent | Approximate Solubility | Source(s) |
| DMSO | 10 - 70 mg/mL | [1][4][7] |
| Ethanol | 65 mg/mL | [4] |
| Dimethylformamide (DMF) | 0.5 mg/mL | [1][3] |
| PBS (pH 7.2) | 0.5 mg/mL | [1][3] |
| Water | < 1 mg/mL | [4] |
Experimental Protocols
Protocol for Preparation of a DMSO Stock Solution
-
Equilibration: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the desired volume of fresh, anhydrous DMSO to the vial to achieve the target concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex or sonicate the solution to ensure complete dissolution.[4] The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in appropriate vials. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[2][5]
Troubleshooting
Issue: Precipitate observed in the stock solution upon thawing.
-
Possible Cause: The compound may have come out of solution during freezing.
-
Solution: Gently warm the vial to 37°C and vortex or sonicate to redissolve the compound. Ensure the solution is clear before use. If precipitation persists, this may indicate that the solubility limit has been exceeded or the solvent has absorbed moisture.
Issue: Reduced activity of the compound in my assay.
-
Possible Cause 1: Improper storage of the stock solution.
-
Solution 1: Ensure stock solutions are stored at the recommended temperature (-80°C for long-term) and have not undergone excessive freeze-thaw cycles. Prepare fresh working dilutions for each experiment.
-
Possible Cause 2: Degradation of the compound in aqueous working solutions.
-
Solution 2: Prepare aqueous working solutions fresh before each experiment and do not store them.[1]
Visual Guides
Caption: Factors affecting the stability of this compound.
Caption: Recommended workflow for handling this compound.
Caption: Simplified signaling pathway affected by Resminostat.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound (4SC-201)|1187075-34-8|MSDS [dcchemicals.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Resminostat | HDAC | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming Resistance to Resminostat Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Resminostat hydrochloride. The information is designed to help overcome challenges related to cancer cell resistance during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally bioavailable histone deacetylase (HDAC) inhibitor.[1][2] It primarily targets class I, IIb, and IV HDACs.[1][2] By inhibiting these enzymes, Resminostat leads to the accumulation of acetylated histones, which in turn alters chromatin structure and modulates the transcription of various genes involved in cell cycle regulation, apoptosis, and cell differentiation.[3] Specifically, Resminostat has been shown to inhibit HDAC1, HDAC3, and HDAC6 with high potency.[4] This activity leads to the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest in various cancer cell lines. Furthermore, Resminostat can interfere with key survival signaling pathways, such as the PI3K/Akt pathway.[4]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to HDAC inhibitors like Resminostat can be multifactorial and may involve:
-
Upregulation of anti-apoptotic proteins: Increased expression of anti-apoptotic proteins, such as those from the B-cell lymphoma 2 (Bcl-2) family, can counteract the pro-apoptotic effects of Resminostat.[5]
-
Activation of pro-survival signaling pathways: Cancer cells may develop resistance by activating alternative survival pathways. The PI3K/Akt/mTOR and JAK/STAT signaling cascades are frequently implicated in conferring resistance to HDAC inhibitors.[5]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and multidrug resistance-associated protein 1 (ABCC1), can actively pump Resminostat out of the cell, reducing its intracellular concentration and efficacy.[5]
-
Compensatory epigenetic modifications: Cancer cells can sometimes counteract the effects of HDAC inhibition by employing other epigenetic mechanisms, such as DNA methylation, to maintain the silencing of tumor suppressor genes.[5]
Q3: Can this compound be used in combination with other anti-cancer agents to overcome resistance?
Yes, combination therapy is a key strategy to overcome resistance and enhance the efficacy of Resminostat. Synergistic or additive effects have been observed when Resminostat is combined with:
-
Kinase inhibitors: Combination with sorafenib (a multi-kinase inhibitor) has shown promise in hepatocellular carcinoma (HCC), particularly in overcoming sorafenib resistance.[6]
-
Chemotherapeutic agents: Synergistic effects have been reported with cisplatin in head and neck squamous cell carcinoma (HNSCC) cell lines.[7]
-
JAK inhibitors: Combination with ruxolitinib (a JAK1/2 inhibitor) has demonstrated synergistic antitumor effects in cutaneous T-cell lymphoma (CTCL).
-
Radiotherapy: Resminostat has been shown to act as a radiosensitizer in HNSCC cell lines.[7]
Q4: How can I experimentally confirm if my resistant cell line has upregulated survival pathways?
Western blotting is a standard method to investigate the activation of survival pathways. You can probe for the phosphorylated (active) forms of key proteins in the PI3K/Akt and JAK/STAT pathways, such as phospho-Akt (p-Akt) and phospho-STAT3 (p-STAT3), and compare their levels between your resistant and parental (sensitive) cell lines. An increase in the ratio of phosphorylated protein to total protein in the resistant line would suggest the activation of that pathway.
Troubleshooting Guides
Problem 1: Decreased cell death observed in response to Resminostat treatment over time.
| Possible Cause | Troubleshooting/Verification Steps |
| Development of Acquired Resistance | - Develop a Resminostat-resistant cell line: Gradually expose the parental cell line to increasing concentrations of Resminostat over several months.[8] - Confirm resistance: Perform a cell viability assay (e.g., MTT or CCK-8) to compare the IC50 values of the parental and resistant cell lines. A significant increase in the IC50 value indicates resistance.[8] |
| Upregulation of Anti-Apoptotic Proteins | - Western Blot Analysis: Compare the expression levels of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) and pro-apoptotic proteins (e.g., Bax, Bak) in parental versus resistant cells. An increased ratio of anti- to pro-apoptotic proteins suggests a mechanism of resistance. |
| Activation of Pro-Survival Signaling | - Phospho-protein analysis: Use western blotting to assess the phosphorylation status of key signaling molecules like Akt and STAT3. Increased phosphorylation in resistant cells indicates pathway activation. |
Problem 2: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting/Verification Steps |
| Inconsistent Cell Seeding Density | - Optimize cell seeding density: Ensure a linear relationship between cell number and absorbance. Plate a range of cell densities and perform the assay to determine the optimal number of cells per well. |
| Interference from Phenol Red or Serum | - Use phenol red-free medium: Phenol red can interfere with the absorbance readings of some viability assays. - Use serum-free medium during the assay: Serum components can interact with the assay reagents. |
| Incomplete Solubilization of Formazan Crystals (MTT assay) | - Ensure complete dissolution: After adding the solubilization buffer, shake the plate on an orbital shaker for at least 15 minutes.[9] Visually inspect the wells to ensure no crystals remain. |
| Contamination | - Regularly check for microbial contamination: Visually inspect cultures and perform routine mycoplasma testing. Contamination can affect metabolic activity and skew results. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| SCC25 | Head and Neck Squamous Cell Carcinoma | CCK-8 | 0.775 | [4] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | CCK-8 | 1.572 | [4] |
| FaDu | Head and Neck Squamous Cell Carcinoma | CCK-8 | 0.899 | [4] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | MTT | ~1 |
Table 2: Synergistic Effects of this compound in Combination Therapies
| Cancer Type | Combination Agent | Effect | Quantitative Data | Reference |
| Hepatocellular Carcinoma | Sorafenib | Sensitizes resistant cells to apoptosis | Collaborative effect observed in mesenchymal HCC cells insensitive to sorafenib-induced apoptosis. | [6] |
| Head and Neck Squamous Cell Carcinoma | Cisplatin | Synergistic decrease in cell proliferation | Combination index analysis indicated a synergistic effect. | [7] |
| Head and Neck Squamous Cell Carcinoma | Radiation | Radiosensitizing effect | Synergistic effect observed with radiation treatment. | [7] |
| Cutaneous T-Cell Lymphoma | Ruxolitinib | Synergistic inhibition of cell survival and induction of apoptosis | Strong synergistic effect observed in MyLa and SeAx cell lines. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Cell culture medium (serum-free for the assay)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ humidified incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the medium from the wells and add 100 µL of the Resminostat dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[10]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the drug concentration to determine the IC50 value.
-
Protocol 2: Western Blot for Apoptosis and Signaling Pathway Analysis
This protocol is for detecting changes in protein expression and phosphorylation related to apoptosis and survival signaling in response to Resminostat treatment.
Materials:
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-Akt (Ser473), anti-total Akt, anti-p-STAT3 (Tyr705), anti-total STAT3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with this compound at the desired concentrations and time points.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Perform densitometry analysis to quantify the protein bands. Normalize the expression of the protein of interest to a loading control (e.g., GAPDH or β-actin). For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Strategies to overcome Resminostat resistance.
Caption: Workflow for analyzing Resminostat resistance.
References
- 1. 4SC - Resminostat and RESMAIN Study Update - 4SC AG [4sc.com]
- 2. 4SC: Landmark RESMAIN study data presented at the EORTC Cutaneous Lymphoma Tumour Group Annual Meeting - 4SC AG [4sc.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanisms of resistance to histone deacetylase inhibitors in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Significant milestone reached for pivotal RESMAIN study of resminostat as maintenance therapy in CTCL - 4SC AG [4sc.com]
- 7. Selective and potent Akt inhibition triggers anti-myeloma activities and enhances fatal endoplasmic reticulum stress induced by proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchhub.com [researchhub.com]
Technical Support Center: Managing Resminostat Hydrochloride Toxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the toxicity of Resminostat hydrochloride in animal studies. The information is presented in a clear question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vivo studies with this compound.
General Handling and Dosing
-
Q1: What are the recommended handling precautions for this compound?
-
A1: this compound is suspected of causing genetic defects.[1] Therefore, it is crucial to handle the compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All handling should be performed in a designated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols. Refer to the Safety Data Sheet (SDS) for detailed handling and storage procedures.[1]
-
-
Q2: My animals are experiencing significant weight loss and reduced food intake. What could be the cause and how can I manage it?
-
A2: Anorexia (loss of appetite) and subsequent weight loss are commonly reported adverse events associated with HDAC inhibitors, including Resminostat.[2] This can be a direct effect of the drug or secondary to other gastrointestinal toxicities like nausea and vomiting.
-
Troubleshooting Steps:
-
Monitor Food and Water Intake Daily: Accurately measure and record the daily food and water consumption of each animal.
-
Provide Palatable, High-Calorie Diet: Supplement the standard chow with a more palatable, high-energy food source. This can include wet mash, hydrogels, or commercially available high-calorie supplements.
-
Dose Administration Timing: Consider administering Resminostat at a time of day when the animals are most active to minimize disruption of their natural feeding patterns.
-
Dose Reduction: If weight loss is severe (>15-20% of baseline body weight), a dose reduction or temporary discontinuation of treatment may be necessary, as is often done in clinical settings.[2]
-
-
-
Gastrointestinal Toxicity
-
Q3: I am observing signs of nausea and vomiting in my animal models (e.g., pica in rodents, emesis in larger animals). How can I mitigate this?
-
A3: Nausea and vomiting are among the most common gastrointestinal toxicities of HDAC inhibitors.[2][3]
-
Management Strategies:
-
Anti-emetic Prophylaxis: Co-administration of anti-emetic agents can be effective. In clinical trials of HDAC inhibitors, medications like granisetron and lorazepam have been used.[2] The appropriate anti-emetic and its dosage should be determined based on the animal model and in consultation with a veterinarian.
-
Hydration Support: Dehydration can exacerbate nausea. Ensure animals have easy access to water. In cases of significant fluid loss, subcutaneous or intraperitoneal fluid administration (e.g., sterile saline) may be required.
-
Dietary Modification: Providing a bland, easily digestible diet can help reduce gastrointestinal irritation.
-
-
-
Hematological Toxicity
-
Q4: My study shows a significant drop in platelet counts (thrombocytopenia) in animals treated with Resminostat. What is the mechanism and how can it be managed?
-
A4: Thrombocytopenia is a known dose-limiting toxicity of HDAC inhibitors.[4] Studies suggest that this is due to impaired platelet production or release rather than direct platelet apoptosis or myeloablation.[4]
-
Monitoring and Management Protocol:
-
Regular Blood Monitoring: Perform complete blood counts (CBCs) at baseline and regularly throughout the study (e.g., twice weekly) to monitor platelet, neutrophil, and red blood cell levels.
-
Dose Scheduling: The intermittent dosing schedule often used in clinical trials (e.g., 5 days on, 9 days off) is designed to allow for recovery from hematological toxicities.[4]
-
Supportive Care: In cases of severe thrombocytopenia, measures to prevent bleeding should be implemented, such as housing animals individually to avoid fighting and providing soft bedding.
-
Investigational Management: Preclinical studies with other HDAC inhibitors have explored the use of thrombopoietin (TPO) mimetics to ameliorate thrombocytopenia.[4] This could be a potential experimental strategy for Resminostat-induced thrombocytopenia.
-
-
-
-
Q5: I am observing neutropenia in my animal models. What are the recommended actions?
-
A5: Neutropenia, a decrease in neutrophils, is another hematological toxicity associated with HDAC inhibitors.[2] This can increase the risk of infection.
-
Management Protocol:
-
Aseptic Technique: Maintain strict aseptic technique during all procedures to minimize the risk of infection.
-
Prophylactic Antibiotics: In cases of severe neutropenia, prophylactic administration of broad-spectrum antibiotics may be considered, following veterinary consultation.
-
Close Monitoring for Infection: Closely monitor animals for any signs of infection, such as lethargy, ruffled fur, or changes in behavior.
-
-
-
Constitutional Symptoms
-
Q6: The animals in the treatment group appear fatigued and lethargic. How should I address this?
-
A6: Fatigue is a common, non-specific side effect of HDAC inhibitors that typically resolves after discontinuation of the drug.[2]
-
Troubleshooting and Monitoring:
-
Objective Assessment: Use an objective measure of activity, such as an open-field test or voluntary wheel running, to quantify changes in activity levels.
-
Environmental Enrichment: Provide environmental enrichment to encourage natural behaviors, but avoid overly strenuous activities.
-
Rule out Other Causes: Ensure that the observed fatigue is not a symptom of other underlying issues like dehydration, malnutrition, or infection.
-
-
-
Quantitative Toxicity Data
While specific LD50 and NOAEL values for this compound in various animal models are not publicly available in the reviewed literature, the following table summarizes the key toxicities observed with HDAC inhibitors in general, which are relevant to Resminostat studies.
| Toxicity Type | Animal Model | Key Observations | Management Strategies |
| Gastrointestinal | Rodents, Canines | Nausea, vomiting, anorexia, diarrhea | Anti-emetics, hydration support, dietary modification, dose reduction |
| Hematological | Rodents, Canines | Thrombocytopenia, neutropenia, anemia (transient and reversible) | Intermittent dosing schedule, regular blood monitoring, supportive care (e.g., bleeding precautions, prophylactic antibiotics), consideration of TPO mimetics |
| Constitutional | General | Fatigue, lethargy | Objective activity monitoring, environmental enrichment, rule out other underlying causes, dose reduction/discontinuation |
| Genetic | In vitro/Predicted | Suspected of causing genetic defects | Strict handling precautions (PPE, fume hood) |
Experimental Protocols
Protocol for Monitoring and Managing Hematological Toxicity
-
Baseline Blood Collection: Prior to the first dose of this compound, collect a blood sample (e.g., via tail vein or saphenous vein) from each animal to establish baseline complete blood count (CBC) values.
-
On-Study Blood Monitoring: Collect blood samples at regular intervals throughout the study (e.g., twice weekly). The frequency may be increased around the expected nadir of blood cell counts.
-
CBC Analysis: Analyze the blood samples for at least the following parameters:
-
Total White Blood Cell (WBC) count
-
Neutrophil count
-
Lymphocyte count
-
Platelet count
-
Red Blood Cell (RBC) count
-
Hemoglobin
-
Hematocrit
-
-
Data Evaluation: Compare on-study CBC values to baseline and control group values.
-
Intervention Thresholds (Example):
-
Severe Thrombocytopenia (e.g., <50,000 platelets/µL): Implement bleeding precautions (single housing, soft bedding). Consider a dose reduction or temporary cessation of treatment.
-
Severe Neutropenia (e.g., <500 neutrophils/µL): Implement measures to prevent infection (aseptic handling). Consider prophylactic antibiotics after veterinary consultation.
-
-
Recovery Monitoring: Continue blood monitoring during any treatment-free periods to assess the recovery of blood cell counts.
Visualizations
Signaling Pathways
Resminostat, as an HDAC inhibitor, influences multiple signaling pathways. Its anti-tumor effects are partly mediated by inducing apoptosis. One key pathway involved is the intrinsic (mitochondrial) apoptosis pathway. Furthermore, the PI3K/Akt/mTOR and STAT3 pathways are often dysregulated in cancer and can be influenced by HDAC inhibitors, potentially impacting both efficacy and toxicity.
Caption: Mechanism of Resminostat-induced apoptosis.
Caption: Resminostat's influence on PI3K/Akt/mTOR and STAT3 pathways.
Experimental Workflow
Caption: Workflow for managing toxicity in animal studies.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A real-world pharmacovigilance study investigating the toxicities of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
Optimizing Resminostat hydrochloride treatment duration for maximum effect
Welcome to the Technical Support Center for Resminostat hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing treatment protocols and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally bioavailable, pan-histone deacetylase (HDAC) inhibitor. It potently targets Class I (HDAC1, HDAC3) and Class IIb (HDAC6) enzymes, with weaker activity against HDAC8.[1][2] By inhibiting these enzymes, Resminostat leads to the hyperacetylation of histone and non-histone proteins.[1] This epigenetic modification alters chromatin structure and gene expression, resulting in the reactivation of tumor suppressor genes.[3] The downstream effects include cell cycle arrest, induction of apoptosis, and inhibition of tumor cell proliferation.[1][2][3]
Q2: What is a recommended starting concentration and treatment duration for in vitro experiments?
Based on published data, a common starting concentration for in vitro studies ranges from 1 µM to 10 µM.[2][4] The half-maximal inhibitory concentration (IC50) for cell growth inhibition varies depending on the cell line, but often falls within the low micromolar range.[4] For initial experiments, a treatment duration of 24 to 72 hours is typically used to observe significant effects on cell viability and apoptosis.[4] However, for optimizing the treatment duration for your specific cell line and experimental endpoint, a time-course experiment is highly recommended (see Experimental Protocols section).
Q3: Is this compound stable in cell culture medium?
While specific degradation kinetics in cell culture medium are not extensively published, it is crucial to consider the stability of any compound in aqueous solutions at 37°C. It is recommended to prepare fresh stock solutions in DMSO and make final dilutions in culture medium immediately before use. For longer-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration.
Q4: Can this compound be used in combination with other anti-cancer agents?
Yes, both preclinical and clinical studies have shown that this compound can act synergistically with other anti-cancer drugs. For example, it has been effectively combined with sorafenib in hepatocellular carcinoma models and with cisplatin and radiation in head and neck squamous cell carcinoma cell lines.[4][5] Combination therapy may allow for lower, less toxic doses of each agent while achieving a greater therapeutic effect.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, MTS, CCK-8)
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects in the plate, or bubbles in the wells. | Ensure a homogenous single-cell suspension before seeding. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS. Be careful not to introduce bubbles when adding reagents. |
| Low signal or unexpected results | Incorrect drug concentration, insufficient incubation time, or drug instability. | Verify the dilution calculations for Resminostat. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. Prepare fresh drug dilutions for each experiment. |
| Biphasic dose-response curve (low-dose stimulation) | This can be a characteristic of some inhibitors, where low concentrations may stimulate proliferation while high concentrations are inhibitory. | Carefully evaluate a wide range of concentrations to fully characterize the dose-response relationship. This is a real biological effect and should be reported.[6] |
| Drug precipitation in culture medium | The final DMSO concentration is too high, or the drug has low solubility in aqueous solutions. | Ensure the final DMSO concentration in the culture medium is below 0.5% (ideally ≤ 0.1%). If precipitation is still observed, consider using a different solvent or a solubilizing agent, after verifying its compatibility with your cells. |
Western Blotting for Histone Acetylation
| Issue | Potential Cause | Recommended Solution |
| No increase in histone acetylation after treatment | Insufficient drug concentration or treatment time. Inefficient histone extraction. | Confirm the activity of your Resminostat stock. Increase the concentration and/or perform a time-course experiment (e.g., 2, 6, 12, 24 hours). Use an acid extraction protocol for histones to ensure enrichment. |
| High background on the membrane | Insufficient blocking, inadequate washing, or too high antibody concentration. | Block the membrane for at least 1 hour at room temperature. Increase the number and duration of wash steps. Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
| Weak or no signal for acetylated histones | Low antibody affinity, insufficient protein loading, or poor transfer of low molecular weight histones. | Use a validated antibody for the specific acetylation mark. Increase the amount of protein loaded per lane. Use a 0.2 µm PVDF membrane for better retention of small proteins like histones. |
Apoptosis Assays (e.g., Annexin V/PI Staining)
| Issue | Potential Cause | Recommended Solution |
| High percentage of necrotic cells (PI positive) even at early time points | The drug concentration may be too high, leading to rapid cytotoxicity. The cells may be overly sensitive. | Perform a dose-response experiment to find a concentration that induces apoptosis with minimal necrosis. Harvest cells gently to avoid mechanical damage to the cell membrane. |
| No significant increase in apoptosis | Insufficient treatment duration or drug concentration. The cell line may be resistant. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for apoptosis induction. Confirm that your cell line is sensitive to HDAC inhibitors. |
| High background in Annexin V staining in control cells | Over-trypsinization during cell harvesting can damage the cell membrane and lead to false positives. | Use a gentle cell detachment method, such as using EDTA or scraping, and minimize the duration of trypsin exposure. |
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| OPM-2, NCI-H929, U266 | Multiple Myeloma | Cell Growth | Low micromolar | [1] |
| Hep3B | Hepatocellular Carcinoma | Cell Viability | 5.9 µM | [4] |
| HLE | Hepatocellular Carcinoma | Cell Viability | 3.7 µM | [4] |
| HLF | Hepatocellular Carcinoma | Cell Viability | 2.0 µM | [4] |
| SCC25 | Head and Neck Squamous Cell Carcinoma | Cell Proliferation | 0.775 µM | [7] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | Cell Proliferation | 1.572 µM | [7] |
| FaDu | Head and Neck Squamous Cell Carcinoma | Cell Proliferation | 0.899 µM | [7] |
HDAC Inhibitory Activity of Resminostat
| HDAC Isoform | IC50 (nM) | Reference |
| HDAC1 | 42.5 | [1][2] |
| HDAC3 | 50.1 | [1][2] |
| HDAC6 | 71.8 | [1][2] |
| HDAC8 | 877 | [1][2] |
Experimental Protocols
Protocol for Optimizing this compound Treatment Duration
Objective: To determine the optimal treatment duration for maximizing the desired biological effect (e.g., apoptosis, inhibition of proliferation) in a specific cancer cell line.
Methodology:
-
Initial Dose-Response:
-
Seed cells in 96-well plates at a predetermined optimal density.
-
After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 20 µM) for a fixed time point (e.g., 72 hours).
-
Perform a cell viability assay (e.g., CCK-8 or MTS) to determine the IC50 value.
-
-
Time-Course Experiment:
-
Based on the IC50 value, select two concentrations for the time-course study: one at the approximate IC50 and another at a higher concentration (e.g., 2x IC50).
-
Seed cells in multiple plates for analysis at different time points.
-
Treat the cells with the selected concentrations of this compound.
-
At various time points (e.g., 6, 12, 24, 48, 72, and 96 hours), harvest the cells and perform the following assays:
-
Cell Viability Assay: To assess the effect on cell proliferation over time.
-
Apoptosis Assay (Annexin V/PI staining): To determine the kinetics of apoptosis induction.
-
Western Blot for Acetylated Histones: To observe the pharmacodynamic effect of HDAC inhibition over time. A time course of 2, 6, 12, and 24 hours is often sufficient to observe changes in histone acetylation.
-
-
-
Data Analysis and Interpretation:
-
Plot the results of each assay against time for each concentration.
-
The optimal treatment duration will be the time point at which the desired effect (e.g., maximal apoptosis with an acceptable level of necrosis) is observed.
-
Correlate the biological effects with the pharmacodynamic marker (histone acetylation) to understand the kinetics of the cellular response.
-
Protocol for Western Blotting of Acetylated Histones
-
Cell Lysis and Histone Extraction:
-
Treat cells with this compound for the desired duration.
-
Harvest cells and wash with ice-cold PBS.
-
For histone extraction, use an acid extraction method. Briefly, lyse the cells in a hypotonic buffer, isolate the nuclei, and extract histones with 0.2 M H2SO4. Precipitate the histones with trichloroacetic acid.
-
-
Protein Quantification:
-
Quantify the protein concentration of the histone extracts using a Bradford or BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a 0.2 µm PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the signal to a loading control, such as total Histone H3 or Ponceau S staining.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing treatment duration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. First-in-human, Pharmacokinetic and Pharmacodynamic Phase I Study of Resminostat, an Oral Histone Deacetylase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resminostat induces changes in epithelial plasticity of hepatocellular carcinoma cells and sensitizes them to sorafenib-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the histone deacetylase inhibitor resminostat on head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
How to minimize precipitation of Resminostat hydrochloride in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Resminostat hydrochloride in their experiments, with a focus on preventing precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is sparingly soluble in aqueous solutions but has good solubility in organic solvents. The recommended solvent for preparing a stock solution is Dimethyl sulfoxide (DMSO).[1][2][3] Ethanol can also be used.[2]
Q2: What is the solubility of this compound in different solvents?
A2: The solubility of this compound can vary slightly between batches and suppliers. For specific batch information, always refer to the certificate of analysis. The table below provides approximate solubility data.
Q3: My this compound precipitated after I diluted my DMSO stock solution into the cell culture media. Why did this happen?
A3: This is a common issue due to the low aqueous solubility of this compound.[2] When a concentrated DMSO stock is diluted into an aqueous-based cell culture medium, the concentration of DMSO is significantly reduced. This shifts the compound from a high-solubility environment (DMSO) to a low-solubility environment (aqueous medium), causing it to precipitate out of the solution.[4]
Q4: How long can I store this compound solutions?
A4: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[5][6] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for storage for more than one day.[1] Always prepare fresh working dilutions from the stock solution for your experiments.
Troubleshooting Guide: Minimizing Precipitation in Media
This guide provides a step-by-step approach to troubleshoot and minimize the precipitation of this compound in your experimental media.
Problem: Precipitate forms in the media upon addition of this compound stock solution.
Step 1: Verify Stock Solution Preparation and Storage
-
Action: Ensure your stock solution was prepared correctly in a suitable organic solvent like DMSO at a concentration within its solubility limit.
-
Rationale: An improperly prepared or supersaturated stock solution will readily precipitate upon dilution.
-
Tip: If you are unsure about your current stock, prepare a fresh one following the recommended protocol.
Step 2: Adjust Final DMSO Concentration in Media
-
Action: Increase the final concentration of DMSO in your cell culture media.
-
Rationale: A higher final concentration of DMSO can help maintain the solubility of this compound.[4]
-
Caution: Determine the maximum DMSO concentration tolerated by your specific cell line, as high concentrations can be toxic. This is typically between 0.1% and 0.5%.
Step 3: Modify the Dilution Method
-
Action: Instead of adding a small volume of highly concentrated stock directly to the full volume of media, try pre-mixing the stock solution with a small volume of serum-free media or PBS before adding it to the final culture volume.
-
Rationale: This gradual dilution can sometimes prevent the rapid precipitation that occurs with a large and sudden change in solvent composition.
-
Tip: Gentle vortexing or inversion during this pre-mixing step can be beneficial.
Step 4: Consider Sonication or Warming
-
Action: After dilution, briefly sonicate the media or warm it to 37°C.[6]
-
Rationale: These methods can help to redissolve small amounts of precipitate that may have formed.
-
Caution: Do not overheat the media, as this can degrade media components and the compound itself. Use sonication judiciously to avoid damaging proteins in the media.
Step 5: Filter the Final Working Solution
-
Action: If a fine precipitate persists, you can filter the final working solution through a 0.22 µm sterile filter before adding it to your cells.[5]
-
Rationale: This will remove any insoluble particles, ensuring a clear solution is added to the cells.
-
Consideration: Be aware that filtering may slightly reduce the final concentration of the dissolved compound.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility (mg/mL) | Approximate Molar Equivalent (mM) | Source(s) |
| DMSO | 10 - 70 | 25.9 - 181.4 | [1][2][3] |
| Ethanol | 65 | 168.4 | [2] |
| PBS (pH 7.2) | ~0.5 | ~1.3 | [1] |
| Water | < 1 | < 2.6 | [2] |
Note: The molecular weight of this compound is 385.9 g/mol . Solubility can vary, and it is recommended to consult the manufacturer's certificate of analysis for batch-specific data.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out a precise amount of this compound powder (e.g., 3.86 mg). b. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM (e.g., 1 mL for 3.86 mg). c. Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 1 µM Working Solution in Cell Culture Media
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed cell culture media.
-
Procedure: a. Thaw a single aliquot of the 10 mM stock solution. b. Perform a serial dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture media to make a 10 µM intermediate solution. Mix gently by pipetting. c. Add 1 mL of the 10 µM intermediate solution to 9 mL of pre-warmed cell culture media to achieve the final 1 µM working concentration. d. Mix thoroughly by gentle inversion. e. Use the working solution immediately. Do not store.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
Addressing variability in Resminostat hydrochloride experimental outcomes
Welcome to the technical support center for Resminostat hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability in experimental outcomes when working with this histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and troubleshooting tips for issues you may encounter during your experiments with this compound.
1. Preparation and Handling
-
Q: How should I prepare a stock solution of this compound?
A: this compound is a crystalline solid that is soluble in several organic solvents. For a stock solution, we recommend dissolving it in DMSO at a concentration of 10 mg/mL.[1] For long-term storage, it is advisable to store the crystalline solid at -20°C, where it is stable for at least four years.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To minimize degradation from repeated freeze-thaw cycles, we recommend aliquoting the stock solution into smaller volumes.
-
Q: I'm observing precipitation of the compound in my cell culture medium. What could be the cause?
A: Precipitation can occur if the final concentration of the organic solvent (e.g., DMSO) is too high in the aqueous culture medium. Ensure that the final DMSO concentration in your experimental setup is insignificant, typically below 0.5%, as higher concentrations can have physiological effects on cells and reduce the solubility of the compound.[1] Additionally, this compound has limited solubility in aqueous buffers like PBS (approximately 0.5 mg/mL).[1] Preparing fresh dilutions from a concentrated stock solution for each experiment is recommended. Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
2. Inconsistent Experimental Results
-
Q: My IC50 values for this compound vary significantly between experiments. What are the potential reasons?
A: Variability in IC50 values is a common issue and can be attributed to several factors:
-
Cell Density: The density of cells at the time of treatment can significantly impact the apparent IC50 value. Higher cell densities may require higher concentrations of the drug to achieve the same effect. It is crucial to standardize the cell seeding density across all experiments.
-
Cell Line Specifics: Different cancer cell lines exhibit varying sensitivities to this compound. For instance, mesenchymal-like hepatocellular carcinoma (HCC) cell lines have been shown to be more sensitive to Resminostat-induced cell death compared to epithelial-like HCC cell lines.[3]
-
Drug Stability: As mentioned, the stability of this compound in aqueous solutions is limited. Using freshly prepared dilutions for each experiment is critical for consistent results.
-
Assay Endpoint: The time point at which you measure cell viability can influence the IC50 value. It is important to perform time-course experiments to determine the optimal endpoint for your specific cell line and experimental question.
-
-
Q: I am not observing the expected level of apoptosis in my cells after treatment. What should I check?
A: Insufficient apoptosis could be due to several factors:
-
Sub-optimal Concentration or Duration: Ensure you are using a concentration and treatment duration that has been shown to induce apoptosis in your cell line or a similar one. Refer to the literature for effective concentration ranges. For example, 5 µM Resminostat has been shown to induce apoptosis in myeloma cells.[2]
-
Cellular Resistance: Your cells may have intrinsic or acquired resistance to HDAC inhibitors. This can be due to high expression of anti-apoptotic proteins like Bcl-2 or Bcl-xL, or the activation of pro-survival signaling pathways such as the PI3K/Akt or MAPK pathways.
-
Mechanism of Cell Death: While Resminostat is known to induce apoptosis, it can also cause cell cycle arrest.[4][5] It is possible that at the concentration and time point you are examining, the primary effect is cytostatic rather than cytotoxic. Consider performing cell cycle analysis to investigate this possibility.
-
3. Assay-Specific Guidance
-
Q: I'm seeing high background in my histone acetylation western blot. How can I improve this?
A: High background in western blots for histone acetylation can be due to several factors. Ensure that your lysis buffer contains HDAC inhibitors (like sodium butyrate or Trichostatin A) to prevent deacetylation during sample preparation. Additionally, optimizing the concentration of your primary and secondary antibodies and increasing the number and duration of wash steps can help reduce non-specific binding.
Data Presentation
This compound IC50 Values
The following tables summarize the in vitro inhibitory concentrations of this compound against specific HDAC enzymes and various cancer cell lines.
Table 1: Inhibitory Concentration (IC50) against HDAC Enzymes
| HDAC Enzyme | IC50 (nM) |
| HDAC1 | 42.5[2] |
| HDAC3 | 50.1[2] |
| HDAC6 | 71.8[2] |
| HDAC8 | 877[2] |
Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| OPM-2 | Multiple Myeloma | ~2.5 - 3[6] |
| NCI-H929 | Multiple Myeloma | ~2.5 - 3[6] |
| U266 | Multiple Myeloma | ~2.5 - 3[6] |
| SCC25 | Head and Neck Squamous Cell Carcinoma | 0.775[2] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | 1.572[2] |
| FaDu | Head and Neck Squamous Cell Carcinoma | 0.899[2] |
| Hep3B | Hepatocellular Carcinoma | Varies (dose-dependent) |
| HLE | Hepatocellular Carcinoma | Varies (dose-dependent) |
| HLF | Hepatocellular Carcinoma | Varies (dose-dependent) |
Experimental Protocols
Key Experiment: Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and non-toxic to the cells (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Resminostat | HDAC | TargetMol [targetmol.com]
- 4. Multiple functions of p21 in cell cycle, apoptosis and transcriptional regulation after DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Pharmacological manipulation of Bcl-2 family members to control cell death - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Resminostat hydrochloride solutions
This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the long-term storage and handling of Resminostat hydrochloride solutions for research applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound stock solutions?
For optimal stability, stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[1][2][3][4] Under these conditions, the solution is stable for up to 6 months.[2][3] For shorter-term storage, solutions can be kept at -20°C for up to one month.[2][3][4]
Q2: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in organic solvents such as DMSO (up to 10 mg/ml) and DMF (up to 0.5 mg/ml).[5][6] For most in vitro applications, DMSO is the solvent of choice. Ensure you are using fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[4]
Q3: Can I store this compound in an aqueous buffer like PBS?
The solubility in PBS (pH 7.2) is limited to approximately 0.5 mg/ml.[5][6] It is strongly recommended not to store aqueous solutions for more than one day.[6] For biological experiments, it is best practice to prepare fresh dilutions in your aqueous buffer from a frozen DMSO stock solution just before use.[3][6]
Q4: My this compound solution has formed a precipitate after thawing. What should I do?
If precipitation occurs upon thawing or during preparation, you can try gentle warming and/or sonication to aid dissolution.[3] Always visually inspect the solution to ensure it is clear before use. To prevent this, ensure the initial stock solution is fully dissolved and consider preparing aliquots of a lower concentration if the issue persists.
Q5: How should I handle this compound powder and solutions safely?
This compound should be handled with care. Avoid contact with skin and eyes and prevent inhalation of the powder or aerosolized solution.[1] Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][7] Refer to the Safety Data Sheet (SDS) for complete handling and emergency procedures.[7][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent experimental results using a stored solution.
This could be due to compound degradation. Use the following workflow to troubleshoot the problem.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Visible particles or cloudiness in the solution.
This may indicate precipitation or contamination.
-
Confirm Solubility Limits: Ensure the concentration of your solution does not exceed the solubility limits in the chosen solvent (see Table 2).
-
Aid Dissolution: Gently warm the vial in a water bath and use a sonicator to help redissolve any precipitate.[3]
-
Sterile Filtration: If preparing an aqueous working solution for in vivo or cell culture use, it is recommended to filter it through a 0.22 µm filter to remove any potential microbial contamination or insoluble impurities.[3]
-
Prepare Fresh: If particles persist, discard the solution and prepare a fresh stock, ensuring the solid is completely dissolved before aliquoting and freezing.
Quantitative Data Summary
Table 1: Recommended Storage Conditions & Stability
| Form | Solvent | Temperature | Maximum Storage Period |
| Crystalline Solid (Powder) | N/A | -20°C | ≥ 4 years[5][6] |
| Stock Solution | DMSO / Organic Solvent | -20°C | 1 month[2][3][4] |
| Stock Solution | DMSO / Organic Solvent | -80°C | 6 months - 1 year[2][3][4] |
| Aqueous Solution | PBS (pH 7.2) | 2-8°C | Not recommended (>1 day)[6] |
Table 2: Solubility Information
| Solvent | Approximate Solubility |
| DMSO | 10 mg/ml[5][6] |
| DMF | 0.5 mg/ml[5][6] |
| PBS (pH 7.2) | 0.5 mg/ml[5][6] |
| Ethanol | 70 mg/ml[4] |
Key Factors Influencing Solution Stability
The long-term stability of this compound is dependent on several key factors, which must be controlled to ensure experimental consistency.
Caption: Core factors affecting the stability of this compound solutions.
Experimental Protocol: Solution Stability Assessment
This protocol provides a framework for researchers to validate the stability of their this compound solutions under their specific laboratory conditions.
Objective: To determine the stability of a this compound stock solution over time at two different storage temperatures.
Materials:
-
This compound (crystalline solid)
-
Anhydrous DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Analytical balance and chemical fume hood
-
-20°C and -80°C freezers
Methodology:
-
Stock Solution Preparation (Time = 0):
-
Under a chemical fume hood, accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mg/ml. Ensure complete dissolution using a vortex mixer.
-
This is your T=0 sample. Immediately take an aliquot for analysis.
-
-
Aliquoting and Storage:
-
Dispense the remaining stock solution into multiple, small-volume aliquots in sterile polypropylene tubes. This minimizes the headspace and prevents degradation from repeated freeze-thaw cycles.
-
Label half of the aliquots for storage at -20°C and the other half for -80°C.
-
Place the tubes in their respective freezers for long-term storage.
-
-
Time-Point Analysis:
-
Establish a testing schedule. Recommended time points include: 1 week, 1 month, 2 months, 4 months, and 6 months.
-
At each time point, remove one aliquot from the -20°C freezer and one from the -80°C freezer.
-
Allow the aliquots to thaw completely at room temperature.
-
-
Sample Analysis (HPLC):
-
For each sample (including the T=0 sample), prepare a standardized dilution for HPLC analysis.
-
Develop an isocratic or gradient HPLC method capable of separating the parent Resminostat peak from potential degradants. A UV detector set to one of its absorbance maxima (e.g., 270 nm) should be used.[5][6]
-
Inject the samples and record the chromatograms.
-
-
Data Interpretation:
-
Compare the chromatograms from the stored samples to the T=0 sample.
-
Calculate the purity of Resminostat in each sample by dividing the peak area of the parent compound by the total area of all peaks.
-
Look for the appearance of new peaks, which would indicate degradation products.
-
A solution is generally considered stable if the purity remains above 95% of the initial T=0 measurement and no significant degradation peaks appear. Plot purity (%) versus time for each storage condition to visualize the stability trend.
-
References
- 1. This compound (4SC-201)|1187075-34-8|MSDS [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. ashp.org [ashp.org]
Validation & Comparative
Resminostat Hydrochloride: A Comparative Analysis of Efficacy Against Other HDAC Inhibitors
For Immediate Release
In the landscape of epigenetic cancer therapy, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of drugs. This guide provides a comprehensive comparison of the efficacy of Resminostat hydrochloride against other notable HDAC inhibitors, namely Vorinostat and Panobinostat. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at preclinical and clinical data to inform future research and development.
Executive Summary
Resminostat is an orally bioavailable pan-HDAC inhibitor with potent activity against Class I and IIb HDACs.[1] Preclinical studies have demonstrated its anti-tumor effects across a range of hematological and solid tumors.[2][3] Clinical trials have further established its efficacy, particularly in Cutaneous T-Cell Lymphoma (CTCL) and Hodgkin Lymphoma.[1][4] When compared to other HDAC inhibitors like Vorinostat and Panobinostat, Resminostat exhibits a distinct inhibitory profile and comparable, in some cases superior, efficacy in preclinical models, although direct head-to-head clinical data is limited.
In Vitro Efficacy: A Comparative Look at Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the available IC50 data for Resminostat, Vorinostat, and Panobinostat against various HDAC enzymes and cancer cell lines.
Table 1: Comparative Inhibitory Activity (IC50) Against HDAC Isoforms
| HDAC Isoform | Resminostat (nM)[5] | Vorinostat (nM) | Panobinostat (nM) |
| HDAC1 | 42.5 | Data not available | Data not available |
| HDAC3 | 50.1 | Data not available | Data not available |
| HDAC6 | 71.8 | Data not available | Data not available |
| HDAC8 | 877 | Data not available | Data not available |
Table 2: Comparative Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | Resminostat (µM) | Vorinostat (SAHA) (µM)[6] | Panobinostat (LBH-589) (µM)[6] |
| SW-982 | Synovial Sarcoma | Data not available | 8.6 | 0.1 |
| SW-1353 | Chondrosarcoma | Data not available | 2.0 | 0.02 |
Note: Direct comparative IC50 data for Resminostat in the same sarcoma cell lines as Vorinostat and Panobinostat is not publicly available. The presented data is from separate studies and should be interpreted with caution.
In Vivo Efficacy: Preclinical and Clinical Findings
Animal models and human clinical trials provide crucial insights into the real-world efficacy of these inhibitors.
This compound
In a Phase II trial (SAPHIRE study) for relapsed or refractory Hodgkin Lymphoma, Resminostat demonstrated an objective response rate (ORR) of 34% and a disease control rate of 54%.[4] The pivotal RESMAIN study in patients with advanced-stage Cutaneous T-Cell Lymphoma (CTCL) showed that Resminostat maintenance treatment led to a statistically significant improvement in progression-free survival.[7] A preclinical study also highlighted Resminostat's ability to induce apoptosis in CTCL cell lines and modulate STAT4/STAT6 expression, suggesting a potential to stabilize or even revert the disease to a less advanced stage.[2]
Vorinostat
In a preclinical model of breast cancer bone metastasis, Vorinostat was shown to block the growth of pre-established bone tumors and decrease the overall tumor burden.[8]
Panobinostat
In a bioluminescent orthotopic surgical xenograft model of ovarian cancer, Panobinostat monotherapy significantly increased the mean overall survival of the mice.[4]
It is important to note that these in vivo studies were conducted in different cancer models and clinical settings, precluding a direct head-to-head comparison of efficacy. A study did mention that the in vivo preclinical efficacy of Resminostat was "equal to or higher than that evidenced with currently approved HDAC inhibitors," though specific comparative data was not provided.[9]
Mechanism of Action and Signaling Pathways
HDAC inhibitors exert their anti-cancer effects by preventing the deacetylation of histones, leading to a more open chromatin structure and the re-expression of tumor suppressor genes. They also affect the acetylation status and function of non-histone proteins involved in crucial cellular processes.
One of the key signaling pathways modulated by HDAC inhibitors is the PI3K/Akt pathway, which is frequently hyperactivated in cancer and plays a central role in cell survival, proliferation, and metabolism.[10] Studies have shown that the HDAC inhibitors Belinostat and Panobinostat can decrease the levels of phosphorylated (active) ERK and AKT. While Resminostat is also known to impact the Akt pathway, the precise downstream targets that are differentially affected compared to other HDAC inhibitors require further investigation through methods like proteomics.
Caption: General mechanism of action for HDAC inhibitors.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of drug efficacy. Below are representative methodologies for key in vitro and in vivo assays.
In Vitro HDAC Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of a specific HDAC enzyme.
-
Reagent Preparation: Prepare HDAC assay buffer, a solution of the specific recombinant HDAC enzyme, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and a developer solution (e.g., Trypsin). Prepare serial dilutions of the test compounds (Resminostat, Vorinostat, Panobinostat) and a positive control inhibitor (e.g., Trichostatin A).
-
Reaction Setup: In a 96-well black plate, add the HDAC assay buffer, the HDAC enzyme, and the test compound or control.
-
Initiation and Incubation: Initiate the reaction by adding the fluorogenic substrate to each well. Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Stop the enzymatic reaction and add the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: In vitro HDAC activity assay workflow.
In Vivo Tumor Xenograft Efficacy Study
This study evaluates the anti-tumor efficacy of a compound in a living organism.
-
Cell Culture and Animal Model: Culture a human cancer cell line of interest (e.g., a lymphoma or solid tumor line). Implant a specific number of these cells subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, Resminostat, Vorinostat, Panobinostat).
-
Drug Administration: Administer the compounds to the mice according to a predefined schedule, dose, and route of administration (e.g., oral gavage or intraperitoneal injection).
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Data Analysis: The study can be terminated when the tumors in the control group reach a maximum allowed size, or after a specific treatment duration. At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers). Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze survival data using Kaplan-Meier curves.
Caption: In vivo tumor xenograft study workflow.
Conclusion
This compound has demonstrated significant promise as an HDAC inhibitor with a distinct inhibitory profile and encouraging anti-tumor activity in both preclinical and clinical settings. While direct comparative data with other HDAC inhibitors like Vorinostat and Panobinostat is not extensively available, the existing evidence suggests that Resminostat is a potent agent with a favorable safety profile. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and therapeutic potential of Resminostat in the evolving landscape of epigenetic cancer therapy. The detailed experimental protocols provided herein offer a framework for conducting such comparative analyses to generate robust and reliable data for the scientific community.
References
- 1. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 2. 4SC to present supportive preclinical data on resminostat's potential as maintenance therapy for CTCL - 4SC AG [4sc.com]
- 3. 4SC - Resminostat and RESMAIN Study Update - 4SC AG [4sc.com]
- 4. The HDACi Panobinostat Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-human, Pharmacokinetic and Pharmacodynamic Phase I Study of Resminostat, an Oral Histone Deacetylase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RETRACTED ARTICLE: Belinostat and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteomics exploration reveals that actin is a signaling target of the kinase Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of Resminostat Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Resminostat hydrochloride with other prominent histone deacetylase (HDAC) inhibitors, Vorinostat and Romidepsin. The focus is on the validation of on-target effects, supported by experimental data and detailed methodologies to aid in research and development.
Mechanism of Action: Inhibition of Histone Deacetylases
This compound is an orally bioavailable inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] By inhibiting HDACs, Resminostat leads to the accumulation of acetylated histones, which alters chromatin structure and results in the transcription of genes that can suppress tumor growth, induce apoptosis (programmed cell death), and arrest the cell cycle.[1][2] Resminostat primarily targets class I, IIb, and IV HDACs.[3][4]
Comparative Efficacy: In Vitro Inhibition of HDAC Isoforms
The on-target efficacy of HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against specific HDAC isoforms. Lower IC50 values indicate greater potency. The following table summarizes the available IC50 data for Resminostat, Vorinostat, and Romidepsin. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.
| HDAC Isoform | Resminostat IC50 (nM) | Vorinostat IC50 (nM) | Romidepsin IC50 (nM) |
| HDAC1 | 42.5[1][4] | ~10[5] | 36[6][7] |
| HDAC2 | - | - | 47[6][7] |
| HDAC3 | 50.1[1][4] | 20[5] | - |
| HDAC4 | - | - | 510[6][7] |
| HDAC6 | 71.8[1][4] | - | 1400[6][7] |
| HDAC8 | 877[1][4] | - | - |
Experimental Protocols for On-Target Validation
To rigorously validate the on-target effects of this compound and compare its performance against other HDAC inhibitors, a series of key experiments are essential.
HDAC Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of specific HDAC isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3, HDAC6, HDAC8) are incubated in an assay buffer (e.g., 15 mM Tris-HCl pH 8.1, 0.25 mM EDTA, 250 mM NaCl, 10% v/v glycerol).[1] A fluorogenic substrate peptide, such as Ac-NH-GGK(Ac)-AMC for HDAC1, 3, and 6, or Ac-RHK(Ac)K(Ac)-AMC for HDAC8, is prepared.[1]
-
Inhibitor Incubation: A range of concentrations of this compound, Vorinostat, or Romidepsin is pre-incubated with the HDAC enzyme in a 96-well microplate.[1][5][6]
-
Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of the substrate peptide.[1] After a defined incubation period at 30°C, the reaction is terminated by adding a stop solution containing a protease (e.g., trypsin) and a pan-HDAC inhibitor like Trichostatin A (TSA) to prevent further deacetylation.[1]
-
Signal Detection: The deacetylated substrate is cleaved by trypsin, releasing a fluorescent molecule (AMC). The fluorescence is measured using a multilabel counter (excitation ~355 nm, emission ~460 nm).[1]
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Histone Acetylation Assay (Western Blot)
This experiment confirms that the inhibition of HDAC enzymes in a cellular context leads to the expected downstream effect: an increase in histone acetylation.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., multiple myeloma cell lines OPM-2, NCI-H929, U266) are cultured and treated with varying concentrations of this compound, Vorinostat, or Romidepsin for a specified duration.[1]
-
Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.[8]
-
Protein Quantification: The total protein concentration is determined using a standard method like the Bradford assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[8]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-β-actin).[9] This is followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The levels of acetylated histones are normalized to the loading control to determine the relative increase upon inhibitor treatment.[9]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay determines the ability of the HDAC inhibitor to induce programmed cell death in cancer cells.
Methodology:
-
Cell Treatment: Cancer cells are treated with the HDAC inhibitor at various concentrations and for different time points.
-
Cell Staining: The treated cells are harvested and washed with a binding buffer. The cells are then stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye like Propidium Iodide (PI).[10]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive, PI negative cells are identified as early apoptotic cells. Annexin V positive, PI positive cells are considered late apoptotic or necrotic.[10]
-
Quantification: The percentage of apoptotic cells in each treatment group is quantified and compared to untreated controls.
Cell Cycle Analysis (Propidium Iodide Staining)
This experiment assesses the effect of the HDAC inhibitor on the progression of the cell cycle.
Methodology:
-
Cell Treatment and Fixation: Cancer cells are treated with the HDAC inhibitor. After treatment, the cells are harvested and fixed, typically with cold 70% ethanol.[11][12]
-
Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A (to prevent staining of RNA).[11][13] PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.
-
Flow Cytometry Analysis: The DNA content of the stained cells is measured by flow cytometry.[11]
-
Data Interpretation: The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase indicates a cell cycle arrest.
Signaling Pathway Modulation: The Akt Pathway
Resminostat has been shown to interfere with the Akt signaling pathway, a critical pathway for cell survival and proliferation.[1] Inhibition of this pathway is a key on-target effect.
Experimental Workflow: Validating Akt Pathway Inhibition
Caption: Workflow for validating the inhibition of the Akt signaling pathway.
Methodology: Western Blot for Akt Phosphorylation
-
Cell Treatment and Lysis: As described in the histone acetylation assay, cancer cells are treated with the HDAC inhibitor and then lysed to extract total protein.
-
Protein Quantification and Separation: Protein concentration is determined, and equal amounts are separated by SDS-PAGE.
-
Immunoblotting: Following transfer to a PVDF membrane, the blot is probed with primary antibodies specific for phosphorylated Akt (p-Akt) at key residues (e.g., Ser473, Thr308), total Akt, and a loading control.
-
Analysis: The ratio of p-Akt to total Akt is calculated after densitometric analysis. A decrease in this ratio upon treatment with the HDAC inhibitor indicates a reduction in Akt pathway activity.
Signaling Pathway Overview: Resminostat's On-Target Effects
The following diagram illustrates the primary mechanism of action and key downstream effects of this compound.
References
- 1. Resminostat | HDAC | TargetMol [targetmol.com]
- 2. mdpi.com [mdpi.com]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. vet.cornell.edu [vet.cornell.edu]
Synergistic Effects of Resminostat Hydrochloride with Chemotherapy Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resminostat hydrochloride is an orally bioavailable inhibitor of histone deacetylases (HDACs), targeting class I, IIb, and IV HDACs.[1][2] By altering epigenetic regulation, Resminostat has demonstrated potential as an anticancer agent, both as a monotherapy and in combination with other chemotherapeutic agents.[3][4][5] This guide provides a comparative analysis of the synergistic effects of Resminostat in combination with various chemotherapy drugs, supported by experimental data from preclinical and clinical studies.
I. Synergistic Effects with Sorafenib in Hepatocellular Carcinoma (HCC)
The combination of Resminostat with the multi-kinase inhibitor sorafenib has been extensively studied in the context of hepatocellular carcinoma (HCC), demonstrating significant synergistic antitumor effects. This combination has been shown to counteract platelet-mediated pro-tumoral effects and overcome sorafenib resistance.[6][7]
Quantitative Data Summary
| Cell Line | Treatment | IC50 / EC50 (µM) | Combination Index (CI) | Effect | Reference |
| Hep3B | Resminostat | - | - | Decreased cell viability | [8] |
| Resminostat + Sorafenib (5 µM) | 4.9 | - | Enhanced decrease in cell viability | [9] | |
| HLE | Resminostat | - | - | Decreased cell viability | [8] |
| Resminostat + Sorafenib (5 µM) | 2.1 | - | Enhanced decrease in cell viability | [9] | |
| HLF | Resminostat | - | - | Decreased cell viability | [8] |
| Resminostat + Sorafenib (5 µM) | 1.5 | - | Enhanced decrease in cell viability | [9] | |
| PLC/PRF/5 | Sorafenib | 5.464 | - | - | [5] |
| Resminostat | ~2-5 | - | Anti-proliferative | [6] | |
| HepG2 | Resminostat | ~2-5 | - | Anti-proliferative | [6] |
| HuH-7 | Resminostat | ~2-5 | - | Anti-proliferative | [6] |
| SNU-475 | Resminostat | ~1-2 | - | Anti-proliferative | [6] |
| SNU-387 | Resminostat | ~1-2 | - | Anti-proliferative | [6] |
Signaling Pathways
The synergy between Resminostat and sorafenib in HCC involves the modulation of key signaling pathways, primarily the MEK/ERK and Epithelial-to-Mesenchymal Transition (EMT) pathways.[6][10] The combination therapy leads to a decrease in phosphorylated ERK (pERK) levels, indicating inhibition of the MEK/ERK pathway which is crucial for tumor growth and invasion.[6][11] Furthermore, the combination downregulates mesenchymal markers (e.g., Vimentin, Snail) and upregulates epithelial markers (e.g., E-cadherin), suggesting a reversal of EMT, a process associated with drug resistance and metastasis.[2][12]
Figure 1: Synergistic mechanism of Resminostat and Sorafenib.
II. Synergistic Effects with Other Chemotherapy Agents
Resminostat has shown synergistic potential with a range of other chemotherapy agents across different cancer types.
Quantitative Data Summary
| Cancer Type | Chemotherapy Agent | Cell Line(s) | Combination Index (CI) | Effect | Reference |
| Cutaneous T-Cell Lymphoma | Ruxolitinib | MyLa | 0.782 | Moderate Synergism (Tumor Growth Inhibition) | [8] |
| SeAx | 0.741 | Moderate Synergism (Tumor Growth Inhibition) | [8] | ||
| MyLa | 0.194 | Synergism (CAM Intravasation) | [8] | ||
| SeAx | 0.213 | Synergism (CAM Intravasation) | [8] | ||
| MyLa | 0.261 | Synergism (Lung Metastasis) | [8] | ||
| SeAx | 0.282 | Synergism (Lung Metastasis) | [8] | ||
| Non-Small Cell Lung Cancer | Docetaxel | - | - | Synergistic antitumor effect | [13] |
| Head and Neck Squamous Cell Carcinoma | Cisplatin | SCC25, CAL27, FaDu | - | Synergistic effect | |
| Breast Cancer | Doxorubicin | MCF-7 | - | Enhanced cytotoxicity (general for HDACi) | [14] |
| Non-Small Cell Lung Cancer | Paclitaxel + Carboplatin | A549, 128-88T, Calu1, 201T | - | Synergistic growth inhibition (for Vorinostat) |
Note: Specific CI values for Resminostat with Docetaxel, Cisplatin, Doxorubicin, and Paclitaxel/Carboplatin were not available in the searched literature. The synergistic effects are reported based on qualitative descriptions in the cited studies. Data for Vorinostat, another HDAC inhibitor, is included for comparative context.
III. Experimental Protocols
A. Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.
Figure 2: Workflow for a typical MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[6]
-
Drug Treatment: Treat cells with various concentrations of Resminostat, the chemotherapeutic agent alone, or the combination of both. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48 to 72 hours.[6]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.[15][16]
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.[15]
B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Steps:
-
Cell Treatment: Treat cells with Resminostat, the chemotherapeutic agent, or the combination for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.[17]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.[17]
C. Western Blot Analysis for Signaling Pathways
This technique is used to detect changes in the expression and phosphorylation status of proteins within signaling pathways like MEK/ERK.
Figure 3: General workflow for Western blot analysis.
Detailed Steps:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[18]
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.[18]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against the proteins of interest (e.g., p-ERK, total ERK, E-cadherin, Vimentin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1][9]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
D. Quantitative Real-Time PCR (qRT-PCR) for EMT Markers
qRT-PCR is used to quantify changes in the mRNA expression of genes associated with EMT.
Detailed Steps:
-
RNA Extraction: Isolate total RNA from treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using gene-specific primers for EMT markers (e.g., E-cadherin, Vimentin, Snail) and a housekeeping gene (e.g., GAPDH) for normalization.[19]
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[19]
E. In Vivo Xenograft Tumor Model
This in vivo model assesses the efficacy of the combination therapy in a living organism.
Detailed Steps:
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[7]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[7]
-
Treatment: Randomize the mice into treatment groups: vehicle control, Resminostat alone, chemotherapy agent alone, and the combination of Resminostat and the chemotherapy agent. Administer the treatments according to the specified dosing schedule.[7]
-
Tumor Measurement: Measure the tumor volume regularly using calipers.[7]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).[7]
Conclusion
The combination of this compound with various chemotherapy agents demonstrates significant synergistic potential across a range of cancer types. The most robust evidence exists for its combination with sorafenib in HCC, where it has been shown to overcome drug resistance by modulating the MEK/ERK and EMT signaling pathways. Promising synergistic effects are also observed with ruxolitinib in cutaneous T-cell lymphoma. While quantitative data for combinations with traditional chemotherapeutics like doxorubicin, paclitaxel, and carboplatin are less specific for Resminostat, the broader class of HDAC inhibitors shows synergistic activity, suggesting a promising avenue for further investigation with Resminostat. The experimental protocols provided in this guide offer a framework for researchers to further explore and validate these synergistic interactions in their own studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploiting the Synergy between Carboplatin and ABT-737 in the Treatment of Ovarian Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic anticancer activity of resveratrol with cisplatin and carboplatin in A549 lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic Enhancement of Carboplatin Efficacy with Photodynamic Therapy in a Three-dimensional Model for Micrometastatic Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of Resminostat with Ruxolitinib Exerts Antitumor Effects in the Chick Embryo Chorioallantoic Membrane Model for Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Combination of Resminostat with Ruxolitinib Exerts Antitumor Effects in the Chick Embryo Chorioallantoic Membrane Model for Cutaneous T Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Xenograft as In Vivo Experimental Model | Springer Nature Experiments [experiments.springernature.com]
- 16. Xenograft as In Vivo Experimental Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Roles of the Epithelial-Mesenchymal Transition Marker PRRX1 and miR-146b-5p in Papillary Thyroid Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the safety profiles of different HDAC inhibitors including Resminostat
This guide provides a detailed comparison of the safety profiles of several histone deacetylase (HDAC) inhibitors, with a special focus on the investigational oral pan-HDAC inhibitor, Resminostat. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by clinical trial data and experimental methodologies.
Histone deacetylase inhibitors are a class of epigenetic drugs that have shown promise in oncology, particularly for hematological malignancies.[1][2] Four HDAC inhibitors—vorinostat, romidepsin, belinostat, and panobinostat—have received FDA approval for treating various T-cell lymphomas and multiple myeloma.[2][3][4] These agents function by blocking HDAC enzymes, leading to the hyperacetylation of histone and non-histone proteins.[5][6] This action can alter gene expression, induce cell cycle arrest, and promote apoptosis in cancer cells.[2][5] Despite their therapeutic potential, HDAC inhibitors are associated with a range of class-related and agent-specific toxicities.[7][8]
The Safety Profile of Resminostat
Resminostat (4SC-201) is an orally administered pan-HDAC inhibitor targeting class I, IIb, and IV HDACs.[9] It has been investigated in clinical trials for various cancers, including advanced solid tumors, hepatocellular carcinoma (HCC), and cutaneous T-cell lymphoma (CTCL).[9][10][11]
Clinical data indicates that Resminostat is generally well-tolerated.[12][13] In a Phase I study involving patients with advanced solid tumors, Resminostat was administered orally on a 5-day treatment schedule every 14 days.[10] The most common treatment-related adverse events were gastrointestinal in nature, including nausea, vomiting, and diarrhea, as well as fatigue.[10][12]
In the Phase I/II SHELTER study for sorafenib-resistant hepatocellular carcinoma, the most frequently observed adverse events were grade 1-2 gastrointestinal issues (nausea, vomiting) and skin disorders.[11][14] Grade 3-4 toxicities were mainly non-hematological and often related to the underlying disease.[11][14] Similarly, in the Phase II SAPHIRE trial for Hodgkin Lymphoma, common grade 2-3 adverse events included manageable anemia and thrombocytopenia.[15] The pivotal RESMAIN study in CTCL also received positive safety reviews from an independent Data Safety Monitoring Board, allowing the trial to continue without modification.[16][17]
A combined dose-limiting toxicity (DLT) was noted at the 800 mg dose in the initial Phase I trial, consisting of grade 3 nausea and vomiting, grade 2 liver enzyme elevation, and grade 1 hypokalemia and thrombocytopenia.[10] Consequently, the recommended Phase II dose was established at 600 mg once daily on days 1-5 every 14 days to mitigate cumulative toxicities.[10]
Comparative Safety Data of HDAC Inhibitors
The safety profiles of HDAC inhibitors share common features but also exhibit notable differences. The most frequently reported adverse events across the class include myelosuppression (thrombocytopenia, anemia, neutropenia), gastrointestinal disturbances (diarrhea, nausea, vomiting), fatigue, and cardiac effects (ECG changes, QTc prolongation).[7][8][18]
| Adverse Event | Resminostat | Vorinostat (SAHA) | Romidepsin (Depsipeptide) | Belinostat (PXD101) | Panobinostat (LBH589) |
| Hematological | Anemia, Thrombocytopenia (Grade 2-3)[15] | Thrombocytopenia, Anemia[8][19] | Thrombocytopenia, Anemia, Neutropenia, Lymphopenia[8][20] | Thrombocytopenia, Neutropenia, Anemia[4] | Thrombocytopenia (Severe) , Anemia, Neutropenia[3][19] |
| Gastrointestinal | Nausea, Vomiting, Diarrhea (Primarily Grade 1-2)[10][11][12] | Diarrhea , Nausea, Vomiting, Anorexia[8][19] | Nausea, Vomiting, Anorexia[20] | Nausea , Vomiting, Diarrhea[4] | Diarrhea (Severe) , Nausea, Vomiting[3][19] |
| Constitutional | Fatigue[10] | Fatigue , Anorexia[8] | Fatigue , Infections[20] | Fatigue [4] | Fatigue , Asthenia[3] |
| Cardiac | Not reported as a primary DLT[10] | QTc Prolongation[20] | ECG T-wave changes, QTc Prolongation[7][20] | QTc Prolongation[7] | QTc Prolongation , Arrhythmias[7] |
| Hepatic | Grade 2 liver enzyme elevation (part of a combined DLT at 800mg)[10] | Elevated transaminases | Transient elevations in transaminases | Elevated liver enzymes[18] | Hepatotoxicity[18] |
| Dose-Limiting Toxicity | Nausea, Vomiting, Liver enzyme elevation, Hypokalemia, Thrombocytopenia (combined DLT at 800mg)[10] | Fatigue, Anorexia, Dehydration, Thrombocytopenia[8] | Thrombocytopenia, Fatigue, ECG changes[8] | Nausea, Vomiting, Fatigue[8] | Thrombocytopenia, Diarrhea, Asthenia, Nausea[3] |
This table summarizes common and dose-limiting toxicities. The severity and frequency can vary based on dosage, schedule, and patient population. Bolded items indicate particularly common or severe adverse events associated with the specific agent.
Signaling Pathways and Experimental Workflows
Mechanism of Action: HDAC Inhibition Leading to Cell Cycle Arrest
HDAC inhibitors exert their anti-cancer effects by altering the acetylation status of numerous proteins.[5] The diagram below illustrates the general pathway where HDAC inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure. This facilitates the transcription of tumor suppressor genes like p21, which in turn inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest and potentially apoptosis.[2][5][6]
Caption: General pathway of HDAC inhibition.
Experimental Workflow for Toxicity Assessment
Evaluating the safety profile of a new HDAC inhibitor involves a multi-step process, starting with in vitro assays and progressing to in vivo models before clinical trials. This workflow ensures a comprehensive understanding of the compound's potential toxicities.
Caption: Workflow for HDAC inhibitor toxicity testing.
Experimental Protocols for Safety Assessment
A thorough evaluation of HDAC inhibitor safety relies on standardized and robust experimental protocols.
In Vitro Safety and Toxicity Assays
-
HDAC Enzymatic Assays : To determine the potency (IC50) and selectivity of the inhibitor against different HDAC isoforms, fluorescence-based deacetylation assays are commonly used.[21][22] These assays typically use a synthetic peptide substrate containing an acetylated lysine coupled to a fluorophore, which is released upon deacetylation and subsequent cleavage by a developing enzyme.[21]
-
Cell Viability/Cytotoxicity Assays : The effect of the inhibitor on the viability of both cancerous and normal cell lines is assessed to determine a therapeutic window.[23] Common methods include:
-
Alamar Blue (Resazurin) Assay : Measures mitochondrial reductase activity, an indicator of cell viability.
-
Neutral Red Uptake Assay : Assesses cell membrane integrity by measuring the uptake of the neutral red dye into the lysosomes of viable cells.[23]
-
-
Genotoxicity Assays : These tests evaluate the potential of a compound to cause DNA or chromosomal damage.
-
Micronucleus Test : This assay, often performed in V79 hamster lung cells, detects small nuclei (micronuclei) that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[23] An increased frequency of micronuclei indicates chromosomal damage.[23]
-
-
Cardiac Safety Screening : Given the known cardiac effects of some HDAC inhibitors, early in vitro screening is crucial. The hERG (human Ether-à-go-go-Related Gene) assay is a standard method to assess a compound's potential to block the hERG potassium channel, an activity associated with QT interval prolongation.[7]
In Vivo Toxicology Studies
-
Acute Oral Toxicity : Typically performed according to OECD (Organisation for Economic Co-operation and Development) Guideline 423. In this method, the substance is administered to a group of rodents at a defined dose.[24] Observations for mortality, clinical signs of toxicity, body weight changes, and food consumption are recorded for up to 14 days.[24] At the end of the study, a gross necropsy is performed, and vital organs may be collected for histopathological examination.[24]
-
Repeated-Dose Toxicity Studies : These studies involve administering the test compound daily for a specified period (e.g., 28 or 90 days) to evaluate cumulative toxicity. Parameters monitored include clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, and, ultimately, gross and microscopic pathology of all major organs. These studies are critical for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).
Conclusion
The safety profiles of HDAC inhibitors are a critical consideration in their clinical development and application. While class-wide toxicities such as myelosuppression and gastrointestinal effects are common, the incidence and severity can differ between agents. Panobinostat, for instance, is associated with high rates of severe thrombocytopenia and diarrhea.[3] Resminostat has demonstrated a manageable safety profile in clinical trials, with primarily mild to moderate gastrointestinal events and predictable hematological effects.[10][15] The careful selection of dose and schedule, as seen with the 600 mg dose for Resminostat, is key to optimizing the therapeutic index.[10] As new and more selective HDAC inhibitors are developed, a continued focus on comprehensive preclinical safety assessment and vigilant clinical monitoring will be essential to harnessing their therapeutic potential while minimizing patient risk.
References
- 1. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and Tolerability of Histone Deacetylase (HDAC) Inhibitors in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4SC - Resminostat and RESMAIN Study Update - 4SC AG [4sc.com]
- 10. First-in-human, Pharmacokinetic and Pharmacodynamic Phase I Study of Resminostat, an Oral Histone Deacetylase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the HDAC inhibitor resminostat in patients with sorafenib-resistant hepatocellular carcinoma (HCC): Clinical data from the phase I/II SHELTER study. - ASCO [asco.org]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. io.nihr.ac.uk [io.nihr.ac.uk]
- 14. ascopubs.org [ascopubs.org]
- 15. ashpublications.org [ashpublications.org]
- 16. RESMAIN Trial of Resminostat for CTCL Maintenance Continues After Positive Safety Review [trial.medpath.com]
- 17. 4SC’s pivotal RESMAIN study of resminostat in CTCL receives second positive safety review - 4SC AG [4sc.com]
- 18. researchgate.net [researchgate.net]
- 19. Role of Histone Deacetylase Inhibitors in Relapsed Refractory Multiple Myeloma: A Focus on Vorinostat and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Vorinostat and Romidepsin for the Treatment of Cutaneous T-Cell Lymphoma [uspharmacist.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. In vivo Acute Oral Toxicity Assessment of Novel Histone Deacetylase 2 Inhibitor | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
A Comparative Analysis: Resminostat Hydrochloride Versus Next-Generation HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of epigenetic cancer therapy, histone deacetylase (HDAC) inhibitors have emerged as a promising class of drugs. This guide provides a detailed, data-driven comparison of Resminostat hydrochloride, a pan-HDAC inhibitor, against a selection of next-generation HDAC inhibitors, which are often characterized by improved isoform selectivity. We will delve into their inhibitory profiles, preclinical efficacy in various cancer models, and clinical safety profiles to offer a comprehensive resource for researchers and drug development professionals.
Mechanism of Action: A Tale of Pan-Inhibition vs. Selectivity
This compound is an orally bioavailable hydroxamic acid-based inhibitor of histone deacetylases.[1] It exerts its antineoplastic activity by binding to the zinc-containing active site of HDAC enzymes, leading to an accumulation of acetylated histones.[2] This, in turn, results in chromatin remodeling, reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis.[1][2] Resminostat is considered a pan-HDAC inhibitor, with activity against class I and IIb HDACs.[3][4]
Next-generation HDAC inhibitors have been developed with the aim of targeting specific HDAC isoforms or classes.[5][6] The rationale behind this approach is to minimize off-target effects and associated toxicities, potentially leading to an improved therapeutic window.[5][6] This guide will focus on four prominent next-generation HDAC inhibitors:
-
Mocetinostat (MGCD0103): A benzamide inhibitor selective for class I HDACs.[7][8][9]
-
Belinostat (PXD101): A hydroxamic acid-based pan-HDAC inhibitor, often considered a next-generation agent due to its clinical development timeline and broader investigation in solid tumors.
-
Panobinostat (LBH589): A potent, orally available cinnamic hydroxamic acid derivative that acts as a pan-HDAC inhibitor.[10]
-
Ricolinostat (ACY-1215): A selective inhibitor of HDAC6.[3][11]
The following diagram illustrates the general signaling pathway affected by HDAC inhibitors.
Comparative Inhibitory Profile
The selectivity of an HDAC inhibitor is a critical determinant of its biological activity and potential for therapeutic application. The following table summarizes the reported 50% inhibitory concentrations (IC50) of Resminostat and the selected next-generation HDAC inhibitors against various HDAC isoforms. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| HDAC Isoform | Resminostat (nM) | Mocetinostat (nM) | Belinostat (nM) | Panobinostat (nM) | Ricolinostat (nM) |
| Class I | |||||
| HDAC1 | 42.5[3] | 150[7] | ~40 | <20[10] | 58[11] |
| HDAC2 | - | 290[7] | ~30 | <20[10] | 48[11] |
| HDAC3 | 50.1[3] | 1660[7] | ~30 | <20[10] | 51[11] |
| HDAC8 | 877[3] | >10,000[7] | ~250 | 30-60[10] | ~1000[3] |
| Class IIa | |||||
| HDAC4 | - | >10,000 | - | 30-60[10] | >1000[3] |
| HDAC5 | - | >10,000 | - | 30-60[10] | >1000[3] |
| HDAC7 | - | >10,000 | - | 30-60[10] | >1000[3] |
| HDAC9 | - | - | - | - | >1000[3] |
| Class IIb | |||||
| HDAC6 | 71.8[3] | >10,000 | ~100 | <20[10] | 5[3][11] |
| HDAC10 | - | - | - | <20[10] | - |
| Class IV | |||||
| HDAC11 | - | 590[7] | - | <20[10] | >1000[3] |
Data Interpretation:
-
Resminostat demonstrates potent inhibition of HDAC1, HDAC3, and HDAC6, with weaker activity against HDAC8, confirming its pan-inhibitory nature against specific isoforms.[3]
-
Mocetinostat shows clear selectivity for Class I HDACs (HDAC1, 2, and 3) and HDAC11, with significantly less activity against other isoforms.[7][8][9]
-
Belinostat exhibits a pan-inhibitory profile, affecting a broad range of HDAC isoforms.
-
Panobinostat is a highly potent pan-HDAC inhibitor, with low nanomolar activity against most Class I, II, and IV HDACs.[10]
-
Ricolinostat is highly selective for HDAC6, with significantly lower potency against Class I HDACs and minimal activity against other isoforms.[3][11]
Preclinical Efficacy: In Vitro and In Vivo Studies
The anticancer activity of these HDAC inhibitors has been evaluated in numerous preclinical models. This section presents a comparative summary of their in vitro cytotoxicity and in vivo efficacy.
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) or lethal dose (LD90) of the compounds in various cancer cell lines.
| Cancer Type | Cell Line | Resminostat (µM) | Mocetinostat (µM) | Belinostat (µM) | Panobinostat (nM) | Ricolinostat (µM) |
| Head and Neck | SCC25 | 0.775[3] | - | - | - | - |
| CAL27 | 1.572[3] | - | - | - | - | |
| FaDu | 0.899[3] | - | - | - | - | |
| Multiple Myeloma | - | - | - | - | - | 2-8[11] |
| Lymphoma | WSU-NHL | - | - | - | - | 1.97[4] |
| Hut-78 | - | - | - | - | 1.51[4] | |
| Thyroid Cancer | Various | - | - | Effective | - | - |
| Ovarian Cancer | SKOV-3 | - | - | - | - | - |
| CaOv3 | - | - | - | - | - | |
| Sarcoma | - | - | - | - | IC50: 0.1[12] | - |
Key Observations:
-
Resminostat demonstrates micromolar range cytotoxicity in head and neck cancer cell lines.[3]
-
Mocetinostat has shown broad-spectrum antiproliferative activity against various human cancer cell lines with IC50 values ranging from 0.09 to 20 µM.[5]
-
Belinostat and Panobinostat have demonstrated activity against thyroid cancer cell lines.[13] Panobinostat is particularly potent, with nanomolar cytotoxicity in several cancer cell lines.[10][12]
-
Ricolinostat shows cytotoxic effects in lymphoma and multiple myeloma cell lines in the low micromolar range.[4][11]
In Vivo Efficacy in Xenograft Models
The antitumor activity of these HDAC inhibitors has been confirmed in various animal models.
| Cancer Model | Xenograft Type | Resminostat | Mocetinostat | Belinostat | Panobinostat | Ricolinostat |
| Lung Cancer | A549 | Dose-dependent efficacy[14] | - | - | - | - |
| Pancreatic Cancer | T3M4, AsPC-1, Panc-1 | - | - | Significant growth inhibition[1] | - | - |
| Thyroid Cancer | BHP2-7 | - | - | Prominent growth inhibition[13] | - | - |
| Gastrointestinal Stromal Tumor | GIST882, Patient-derived | - | - | - | Significant tumor regression[15] | - |
| Cutaneous T-Cell Lymphoma | HH | - | - | - | Complete tumor regression (10 mg/kg)[16] | - |
| Ovarian Cancer | A2780 | - | - | Decreased tumor volume[17] | - | - |
| Multiple Myeloma | Subcutaneous plasmacytoma | - | - | - | Inhibition of tumor growth[18] | - |
Summary of In Vivo Findings:
-
Resminostat has shown significant antitumor activity in various xenograft models, including lung cancer.[14]
-
Mocetinostat has demonstrated in vivo antitumor activity that correlates with the induction of histone acetylation in tumors.[5]
-
Belinostat effectively inhibits the growth of pancreatic and ovarian cancer xenografts.[1][17]
-
Panobinostat exhibits high efficacy in GIST, CTCL, and multiple myeloma xenograft models, leading to significant tumor regression.[15][16][18]
-
Ricolinostat's in vivo efficacy is an area of active investigation, with its selective HDAC6 inhibition showing promise in preclinical models.
The following diagram depicts a generalized workflow for a xenograft model study.
References
- 1. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor belinostat inhibits the growth of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. exchemistry.com [exchemistry.com]
- 6. Mocetinostat for patients with previously treated, locally advanced/metastatic urothelial carcinoma and inactivating alterations of acetyltransferase genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RETRACTED ARTICLE: Belinostat and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ashpublications.org [ashpublications.org]
- 17. researchgate.net [researchgate.net]
- 18. In vitro and in vivo rationale for the triple combination of panobinostat (LBH589) and dexamethasone with either bortezomib or lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Resminostat Hydrochloride
For researchers, scientists, and drug development professionals working with Resminostat hydrochloride, a potent histone deacetylase (HDAC) inhibitor, stringent adherence to safety protocols is paramount to ensure personal safety and environmental protection. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational handling procedures, and disposal plans for this compound.
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Furthermore, it is suspected of causing genetic defects.[2] The following information is designed to provide clear, procedural guidance for laboratory personnel.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling this compound to prevent exposure through inhalation, ingestion, or skin contact.[3]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against dermal absorption. The outer glove can be removed immediately in case of contamination, while the inner glove offers continuous protection. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn when there is a risk of splashes. | Protects the eyes and face from accidental splashes of solutions or contact with the solid compound. |
| Respiratory Protection | A NIOSH-approved P2/N95 particulate respirator or higher. | Essential when handling the solid form to prevent inhalation of airborne particles. |
| Body Protection | A long-sleeved, impervious laboratory coat or gown with elasticized cuffs. | Protects the skin and personal clothing from contamination. |
Note: As some suppliers have not conducted specific glove compatibility tests, it is best practice to consult with your institution's safety officer for guidance on the most appropriate glove material.
Operational Plan for Handling
A systematic workflow is essential to minimize the risk of exposure and contamination during the handling of this compound.
Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Guidance:
-
Preparation:
-
Designate a specific area for handling, preferably a certified chemical fume hood, to contain any airborne particles or vapors.
-
Before handling, ensure all necessary PPE is readily available and worn correctly.
-
Gather all required materials, including the compound, solvents (such as DMSO), glassware, and waste containers, to avoid leaving the designated area during the procedure.
-
-
Handling Solid Compound:
-
When weighing the solid, crystalline form of this compound, do so within a ventilated balance enclosure or a chemical fume hood to minimize inhalation risk.
-
Handle the compound gently to avoid creating dust.
-
-
Solution Preparation:
-
This compound is soluble in organic solvents like DMSO.[3] When preparing stock solutions, add the solvent to the pre-weighed compound slowly to prevent splashing.
-
If further dilutions into aqueous buffers are required, this should be done immediately before the experiment. Aqueous solutions are not recommended for storage for more than one day.[3]
-
-
Storage:
Disposal Plan
Proper disposal is crucial to prevent environmental contamination, given the high toxicity of this compound to aquatic life.[1]
| Waste Stream | Disposal Procedure |
| Solid Waste | All disposable materials contaminated with this compound (e.g., gloves, weigh boats, pipette tips, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous liquid waste container. Do not dispose of down the drain.[2] |
| Sharps Waste | Needles, syringes, and other contaminated sharps must be placed in a designated sharps container for hazardous materials. |
Decontamination Procedure:
-
Surface Decontamination:
-
Wipe down all work surfaces and equipment with a suitable decontaminating solution (e.g., a mild detergent solution followed by 70% ethanol).
-
All cleaning materials used should be disposed of as solid hazardous waste.
-
-
Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Wear full PPE, including respiratory protection.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
For solid spills, carefully sweep or vacuum (with HEPA filter) the material to avoid creating dust.
-
Collect all contaminated materials in a sealed container for hazardous waste disposal.
-
Decontaminate the spill area thoroughly.
-
Mechanism of Action: HDAC Inhibition
This compound functions by inhibiting histone deacetylases (HDACs), particularly HDAC1, HDAC3, and HDAC6.[4][6] This inhibition leads to the hyperacetylation of histones and other proteins, which in turn modulates gene expression, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[5]
Signaling Pathway of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
